Product packaging for 3-(2-oxo-2H-chromen-3-yl)benzoic acid(Cat. No.:CAS No. 443292-41-9)

3-(2-oxo-2H-chromen-3-yl)benzoic acid

Numéro de catalogue: B185352
Numéro CAS: 443292-41-9
Poids moléculaire: 266.25 g/mol
Clé InChI: UGDDIMJKYOAQNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O4 B185352 3-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 443292-41-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(2-oxochromen-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDIMJKYOAQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353732
Record name 3-(2-oxo-2H-chromen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443292-41-9
Record name 3-(2-oxo-2H-chromen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the coumarin derivative, 3-(2-oxo-2H-chromen-3-yl)benzoic acid. This document is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques.

Introduction

Coumarins, or benzopyran-2-ones, are a significant class of naturally occurring lactones first isolated in 1820.[1] They are found in a variety of plants, including cereals, fruits, and spices.[1] Both natural and synthetic coumarins are of great interest to the scientific community due to their diverse and significant biological activities and photochemical properties.[2] Derivatives of coumarin have been extensively studied for their potential applications in biology, medicine, physics, and chemistry.[2] this compound is a synthetic coumarin derivative with potential applications in medicinal chemistry and materials science. This guide outlines a plausible synthetic route and the analytical methods for its comprehensive characterization.

Proposed Synthesis

Experimental Protocol: Synthesis of this compound

This proposed synthesis involves a Knoevenagel condensation reaction between a salicylaldehyde derivative and a substituted acetic acid, followed by lactonization.

Materials:

  • Salicylaldehyde

  • 3-Carboxyphenylacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) and 3-carboxyphenylacetic acid (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 2M hydrochloric acid until a precipitate forms.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

A summary of the expected physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol [3]
CAS Number 443292-41-9[3]
Appearance Expected to be a solid
Purity >95% (after purification)[3]

Table 1: Physical and Chemical Properties.

Spectroscopic Characterization

Spectroscopic analysis is crucial for elucidating the molecular structure of the synthesized compound. Expected data based on the characterization of similar coumarin derivatives are summarized below.

FT-IR spectroscopy will be used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample will be mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Expected Data:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C=O (Lactone)1750-1730
C=O (Carboxylic Acid)1710-1680[4]
C=C (Aromatic)1600-1450
C-O (Ester/Acid)1320-1210[4]

Table 2: Expected FT-IR Absorption Bands.

¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Standard: Tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (δ, ppm):

ProtonExpected Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0-13.0 (broad singlet)
Coumarin H4~8.0 (singlet)
Aromatic Protons7.0-8.5 (multiplets)

Table 3: Expected ¹H NMR Data.

Expected ¹³C NMR Chemical Shifts (δ, ppm):

CarbonExpected Chemical Shift (ppm)
C=O (Lactone)~160
C=O (Carboxylic Acid)~167
Aromatic/Coumarin Carbons115-155

Table 4: Expected ¹³C NMR Data.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).

  • Analysis: The sample will be dissolved in a suitable solvent and infused into the mass spectrometer.

Expected Data:

IonExpected m/z
[M+H]⁺ or [M-H]⁻~267.05 or ~265.04

Table 5: Expected Mass Spectrometry Data.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow Start Starting Materials (Salicylaldehyde, 3-Carboxyphenylacetic acid) Synthesis Knoevenagel Condensation & Lactonization Start->Synthesis Reaction Purification Purification (Recrystallization) Synthesis->Purification Crude Product Compound This compound Purification->Compound Characterization Characterization Compound->Characterization FTIR FT-IR Characterization->FTIR NMR ¹H & ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS Data Data Analysis & Structure Confirmation FTIR->Data NMR->Data MS->Data End Final Product Data->End

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a member of the coumarin family, a class of compounds widely recognized for their diverse pharmacological activities.[1][2][3][4] The core structure features a benzoic acid moiety attached to the 3-position of a coumarin ring system. This substitution pattern is of significant interest in medicinal chemistry, as modifications at this position can profoundly influence the biological profile of the coumarin scaffold. This technical guide provides a comprehensive overview of the available physicochemical data, a proposed synthetic route, and a summary of the known biological activities of the broader class of 3-arylcoumarins, as specific biological data for the title compound is not currently available in the public domain.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound (CAS Number: 443292-41-9) are limited. The following table summarizes the available information, including predicted values where experimental data is absent.[5]

PropertyValueSource
Molecular Formula C₁₆H₁₀O₄-
Molecular Weight 266.25 g/mol [5]
CAS Number 443292-41-9[5]
Predicted Boiling Point 529.4 °C at 760 mmHg[6]
Melting Point Data not available-
pKa Data not available-
logP Data not available-
Solubility Data not available-

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of 3-arylcoumarins, a plausible synthetic route can be proposed utilizing the Perkin reaction.[7][8][9][10]

Proposed Synthesis via Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid.[8][9][10] For the synthesis of this compound, 2-hydroxybenzaldehyde would react with 3-carboxyphenylacetic acid in the presence of acetic anhydride and a weak base like triethylamine or sodium acetate.

Materials:

  • 2-Hydroxybenzaldehyde

  • 3-Carboxyphenylacetic acid

  • Acetic anhydride

  • Triethylamine (or Sodium Acetate)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Methodology:

  • Reaction Setup: A mixture of 2-hydroxybenzaldehyde (1.0 eq), 3-carboxyphenylacetic acid (1.1 eq), and triethylamine (1.5 eq) in acetic anhydride (3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to 120-140°C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration. The crude product is then dissolved in dichloromethane and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

  • Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Reaction Perkin Reaction 2-Hydroxybenzaldehyde->Reaction 3-Carboxyphenylacetic_acid 3-Carboxyphenylacetic acid 3-Carboxyphenylacetic_acid->Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Heat Heat (120-140°C) Heat->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound via Perkin reaction.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of 3-arylcoumarins has been extensively studied and shown to exhibit a wide range of pharmacological effects.

3-Arylcoumarins are known to possess anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][2][3][4] The biological activities of these compounds are highly dependent on the nature and position of substituents on both the coumarin nucleus and the aryl ring at the 3-position.

Given the absence of specific biological data for the title compound, a signaling pathway diagram cannot be generated. Researchers interested in this molecule would need to perform initial biological screening assays to determine its potential therapeutic applications. A general workflow for such a screening process is outlined below.

G Start Synthesized Compound This compound In_Vitro_Screening In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, qPCR) Hit_Identification->Mechanism_of_Action Active End End Hit_Identification->End Inactive Signaling_Pathway_Elucidation Signaling Pathway Elucidation Mechanism_of_Action->Signaling_Pathway_Elucidation In_Vivo_Studies In Vivo Animal Models Signaling_Pathway_Elucidation->In_Vivo_Studies Lead_Compound Lead Compound for Drug Development In_Vivo_Studies->Lead_Compound

Caption: General workflow for biological activity screening of a novel compound.

Conclusion

This compound is a molecule of interest within the coumarin class of compounds. While specific experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundation for future research. The proposed synthetic route offers a viable method for its preparation, which would enable further investigation into its pharmacological potential. The diverse biological activities of the broader 3-arylcoumarin family suggest that the title compound could be a valuable candidate for drug discovery efforts. Further studies are warranted to fully characterize this compound and explore its potential therapeutic applications.

References

Spectroscopic and Theoretical Analysis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a molecule of interest in medicinal chemistry due to the established biological activities of both coumarin and benzoic acid scaffolds. While experimental data for this specific molecule is not extensively available in public literature, this document compiles predicted spectroscopic data based on the known characteristics of its constituent functional groups. This guide also outlines a plausible synthetic methodology, and explores potential biological significance through a representative signaling pathway. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel coumarin-based therapeutic agents.

Introduction

Coumarin (2H-chromen-2-one) and its derivatives are a class of benzopyrones widely distributed in nature and are known to exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Similarly, benzoic acid derivatives are integral to many pharmaceutical compounds. The conjugation of these two pharmacophores in this compound presents a molecule with significant therapeutic potential. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development as a potential drug candidate. This guide details the predicted spectroscopic signature of the title compound and provides a framework for its synthesis and potential biological evaluation.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables summarize the predicted spectroscopic characteristics. These predictions are derived from the analysis of the individual coumarin and 3-substituted benzoic acid moieties and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the coumarin ring system and the benzoic acid ring. The vinyl proton of the coumarin lactone ring is anticipated to appear as a singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) characteristic of their substitution pattern. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the lactone and the carboxylic acid, which are expected at the downfield end of the spectrum. The spectrum will also display signals for the olefinic carbons of the coumarin ring and the aromatic carbons of both ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Coumarin H4~8.0-8.2 (s)~140-145
Coumarin H5-H8~7.3-7.8 (m)~116-135
Benzoic Acid H2', H4', H5', H6'~7.6-8.3 (m)~128-138
-COOH~13.0 (br s)~167
Coumarin C2 (C=O)-~160
Coumarin C3-~125-130
Coumarin C4a, C8a-~118-155
Benzoic Acid C1'-~130-135
Benzoic Acid C3'-~135-140
Benzoic Acid -COOH-~167

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of the carbonyl groups and the aromatic rings. The lactone carbonyl of the coumarin and the carboxylic acid carbonyl are expected to show strong absorption bands. The O-H stretching of the carboxylic acid will appear as a very broad band due to hydrogen bonding.

Table 2: Predicted FT-IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic acid)3300-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C=O (Lactone)1750-1720Strong
C=O (Carboxylic acid)1710-1680Strong
C=C (Aromatic)1610-1450Medium-Strong
C-O (Lactone/Acid)1300-1100Strong
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, likely recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to the π → π* transitions within the extended conjugated system of the coumarin and benzoic acid rings.

Table 3: Predicted UV-Visible Absorption Maxima (λ_max)

Solvent Predicted λ_max (nm) Transition
Methanol~280-320π → π*
Mass Spectrometry (MS)

The mass spectrum (likely using Electrospray Ionization, ESI) should show a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) corresponding to the molecular weight of the compound (280.25 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and cleavage of the lactone ring.

Table 4: Predicted Mass Spectrometry Data

Ionization Mode Predicted m/z Fragment
ESI (-)279.05[M-H]⁻
ESI (-)235.06[M-H-CO₂]⁻
ESI (+)281.07[M+H]⁺

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the Pechmann condensation, a widely used method for coumarin synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Formylbenzoic acid p1 This compound r1->p1 Knoevenagel Condensation & Lactonization r2 Diethyl malonate r2->p1 reagent Piperidine (catalyst)

Caption: Proposed synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-formylbenzoic acid (1 equivalent) and diethyl malonate (1.2 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for the spectroscopic analysis of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir FT-IR synthesis->ir uv UV-Vis synthesis->uv ms Mass Spectrometry synthesis->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation uv->interpretation ms->interpretation

Caption: Workflow for spectroscopic characterization.

Potential Biological Significance and Signaling Pathway

Coumarin derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade. A hypothetical signaling pathway for the anti-inflammatory action of this compound is presented below.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators cluster_compound Therapeutic Intervention stimulus e.g., LPS receptor TLR4 stimulus->receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway cox2 COX-2 nfkb_pathway->cox2 inos iNOS nfkb_pathway->inos cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines mapk_pathway->cox2 mapk_pathway->inos mapk_pathway->cytokines prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide inos->no compound 3-(2-oxo-2H-chromen-3-yl) benzoic acid compound->nfkb_pathway Inhibition compound->mapk_pathway Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

This pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic overview of this compound. While the presented spectroscopic data are predictive, they offer a valuable starting point for the experimental characterization of this promising molecule. The proposed synthetic route is based on established chemical transformations and should be readily adaptable in a laboratory setting. Further research is warranted to validate these predictions experimentally and to fully elucidate the biological activities and therapeutic potential of this and related coumarin-benzoic acid hybrids.

References

An In-depth Technical Guide on the Biological Activity of Coumarin-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Review of the Synthesis, Biological Activities, and Experimental Protocols of Coumarin-Benzoic Acid Derivatives

Executive Summary

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The hybridization of the coumarin scaffold with other pharmacophores, such as benzoic acid, has emerged as a promising strategy in drug discovery to enhance efficacy, overcome drug resistance, and reduce side effects.[8] This guide provides a detailed overview of the biological activities of coumarin-benzoic acid derivatives, focusing on their mechanisms of action, supported by quantitative data. It also includes comprehensive experimental protocols for key biological assays and visual diagrams of relevant pathways and workflows to aid in research and development.

Core Biological Activities

Coumarin-benzoic acid hybrids have been investigated for a range of therapeutic applications. Their biological significance stems from the synergistic effects of the two moieties, leading to potent activity across several domains.

Anticancer Activity

Coumarin derivatives are well-documented as potent anticancer agents, exerting their effects through multiple mechanisms.[9][10][11] These include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[9][12][13] Hybridization with benzoic acid can further enhance these properties.

Mechanisms of Action:

  • Induction of Apoptosis: Many coumarin derivatives activate intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., BCL-2).[9][12]

  • Cell Cycle Arrest: These compounds can halt cancer cell proliferation by inducing cell cycle arrest at various phases, thereby preventing uncontrolled cell division.[9]

  • Inhibition of Signaling Pathways: Coumarins are known to inhibit critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells.[9][12][13]

  • Inhibition of Angiogenesis: Some derivatives can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[12][13]

Quantitative Data on Anticancer Activity:

The cytotoxic effects of various coumarin-based hybrids have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound ClassCell LineIC50 (µM)Reference
Coumarin-Chalcone Hybrid (3b)HepG2 (Liver)22.96[14]
MCF-7 (Breast)29.54[14]
Coumarinyl-Nicotinonitrile (4b)HepG2 (Liver)28.60[14]
MCF-7 (Breast)24.89[14]
Coumarinyl-Pyridinone (9b)HepG2 (Liver)13.68[14]
MCF-7 (Breast)17.01[14]
Stilbene-Coumarin Hybrid (7)H460 (Lung)0.45[15]
Stilbene-Coumarin Hybrid (8)H460 (Lung)0.29[15]
Styrylcoumarin (9)MCF-7 (Breast)7.32[15]
HCT-28 (Colon)3.78[15]
Coumarin-Cinnamic Acid Hybrid (4)HL60 (Leukemia)8.09[16]
Coumarin-Cinnamic Acid Hybrid (8b)HepG2 (Liver)13.14[16]
Antioxidant Activity

Coumarin derivatives are recognized for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[17][18] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Mechanism of Action: Antioxidant compounds donate a hydrogen atom to the stable DPPH radical, which causes a color change from purple to yellow.[19][20] The degree of discoloration is proportional to the antioxidant capacity of the compound.[19][20]

Quantitative Data on Antioxidant Activity:

Compound ClassAssayIC50 (µmol/L)Reference
Coumarin-Benzimidazole Hybrid (4c)DPPH19.7[21]
Coumarin-Benzimidazole Hybrid (4d)DPPH13.9[21]
Coumarin-Benzimidazole Hybrid (5a)DPPH1.2[21]
Butylatedhydroxytoluene (Standard)DPPH23.4[21]
Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Coumarins and their derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[17]

Mechanism of Action:

  • Inhibition of Prostaglandin Biosynthesis: Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively.[17]

  • Protein Denaturation Inhibition: Inflammation can be caused by protein denaturation. Some coumarin derivatives can prevent this process.[22]

  • Membrane Stabilization: They can stabilize red blood cell membranes, preventing heat-induced hemolysis, which is a marker of anti-inflammatory activity.[23]

Quantitative Data on Anti-inflammatory Activity:

Compound ClassAssay% InhibitionReference
Coumarin-Benzimidazole Hybrid (4c)Carrageenan-induced paw edema45.45[21]
Coumarin-Benzimidazole Hybrid (4d)Carrageenan-induced paw edema46.75[21]
Coumarin-Benzimidazole Hybrid (5a)Carrageenan-induced paw edema42.85[21]
Indomethacin (Standard)Carrageenan-induced paw edema54.54[21]
Antimicrobial Activity

Coumarin-benzoic acid derivatives have shown significant activity against a range of bacterial and fungal pathogens.[3][24][25][26]

Mechanism of Action: The exact mechanisms are varied, but they can involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

Quantitative Data on Antimicrobial Activity: Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

(Note: Specific quantitative data for coumarin-benzoic acid hybrids was not prominently available in the initial search results. The table is a template for data presentation.)

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative XS. aureusC. albicans
Derivative YE. coliA. niger

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results in drug discovery.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability and is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[27][28][29]

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 8x10³ cells/well in 100 µL of medium.[30] Incubate for 24 hours at 37°C with 5% CO₂.[30]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Incubate for another 24 hours.[30]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[30]

  • Incubation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.[29][30]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[29][30] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[28][29][30] The absorbance is directly proportional to the number of viable cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[31]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[20][31]

  • Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[31]

  • Reaction Setup: In a 96-well plate, add 20 µL of the sample or standard to each well.[19] Add 200 µL of the DPPH working solution to each well and mix thoroughly.[19]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[31]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[19][31]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial activity of compounds or plant extracts.[32][33]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the agar surface by spreading a standardized microbial inoculum over the entire plate.[32][33]

  • Well Creation: Aseptically punch holes (6-8 mm in diameter) in the agar using a sterile cork borer.[33][34]

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, a positive control (e.g., a standard antibiotic), and a negative control (e.g., solvent) into separate wells.[32][35]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[32]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone corresponds to the antimicrobial activity.[32]

Inhibition of Protein Denaturation for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[22]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of the test compound at various concentrations.[22]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[22]

  • Heating: Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.[22]

  • Cooling & Measurement: After cooling, measure the absorbance of the solution at 280 nm.[22]

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.

Visualizations: Pathways and Workflows

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis S1 Synthesis of Coumarin-Benzoic Acid Derivatives S2 Purification & Structural Analysis (NMR, MS) S1->S2 A1 Anticancer (MTT Assay) S2->A1 A2 Antioxidant (DPPH Assay) S2->A2 A3 Anti-inflammatory (Protein Denaturation) S2->A3 A4 Antimicrobial (Agar Well Diffusion) S2->A4 D1 Calculate IC50 & MIC Values A1->D1 A2->D1 A3->D1 A4->D1 D2 Structure-Activity Relationship (SAR) D1->D2

Caption: General workflow from synthesis to biological evaluation.

Simplified Anticancer Signaling Pathway

anticancer_pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation Cmpd Coumarin-Benzoic Acid Derivative PI3K PI3K Cmpd->PI3K inhibits Bcl2 Bcl-2 (Anti-apoptotic) Cmpd->Bcl2 downregulates Bax Bax (Pro-apoptotic) Cmpd->Bax upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis inhibits Bax->Apoptosis

Caption: Inhibition of PI3K/Akt pathway and apoptosis induction.

Conclusion and Future Directions

Coumarin-benzoic acid derivatives represent a versatile and potent class of compounds with significant therapeutic potential. The data summarized herein highlights their efficacy as anticancer, antioxidant, and anti-inflammatory agents. The provided experimental protocols offer a standardized basis for further investigation and screening of new derivatives. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship (SAR) studies, exploring their in vivo efficacy and safety profiles, and elucidating more specific molecular targets to advance these promising scaffolds toward clinical applications.

References

In-Depth Technical Guide: Structure Elucidation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid (CAS No. 443292-41-9). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide utilizes predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data are presented in structured tables, and detailed experimental protocols for the characterization of similar compounds are provided. This document serves as a robust reference for researchers involved in the synthesis, characterization, and application of novel coumarin derivatives.

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds of natural and synthetic origin. They exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The compound this compound, with the molecular formula C₁₆H₁₀O₄ and a molecular weight of 266.25 g/mol , incorporates both a coumarin and a benzoic acid moiety.[1] Accurate structure elucidation is the cornerstone of understanding its chemical properties and biological functions. This guide outlines the analytical workflow for confirming the structure of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~8.10Singlet1HH-4 (Coumarin)
~8.05Singlet1HH-2' (Benzoic acid)
~7.90Doublet1HH-4' (Benzoic acid)
~7.85Doublet1HH-5 (Coumarin)
~7.65Triplet1HH-5' (Benzoic acid)
~7.60Triplet1HH-7 (Coumarin)
~7.40Doublet1HH-6' (Benzoic acid)
~7.35Triplet1HH-6 (Coumarin)
~7.30Doublet1HH-8 (Coumarin)
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~167.0-COOH
~160.0C-2 (C=O, Lactone)
~154.0C-8a (Coumarin)
~142.0C-4 (Coumarin)
~135.0C-1' (Benzoic acid)
~133.0C-7 (Coumarin)
~131.0C-5' (Benzoic acid)
~130.0C-3' (Benzoic acid)
~129.5C-6' (Benzoic acid)
~129.0C-2' (Benzoic acid)
~128.0C-5 (Coumarin)
~125.0C-6 (Coumarin)
~124.0C-3 (Coumarin)
~119.0C-4a (Coumarin)
~116.5C-8 (Coumarin)
~116.0C-4' (Benzoic acid)
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~1720StrongC=O stretch (Lactone)
~1690StrongC=O stretch (Carboxylic acid)
~1610, 1580, 1450Medium-StrongC=C stretch (Aromatic rings)
~1300MediumC-O stretch (Carboxylic acid)
~1250StrongC-O-C stretch (Ester)
~920Broad, MediumO-H bend (Out-of-plane)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment
266[M]⁺ (Molecular Ion)
249[M - OH]⁺
221[M - COOH]⁺
193[M - COOH - CO]⁺
121[C₆H₅COOH]⁺
118[C₉H₆O]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of coumarin derivatives, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a spectral width of 0-15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm. Utilize a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe.

  • Ionization: Use a standard electron energy of 70 eV.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 3-(3-carboxyphenyl)coumarin NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton and Carbon Environments NMR->NMR_Data IR_Data Functional Group Identification (C=O, O-H, C-O) IR->IR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Structure-Activity Relationship (SAR) Considerations

SAR_Signaling_Pathway cluster_compound Compound cluster_moieties Key Structural Moieties cluster_properties Potential Biological Effects Compound This compound Coumarin Coumarin Scaffold Compound->Coumarin BenzoicAcid Benzoic Acid Moiety Compound->BenzoicAcid Anticancer Anticancer Activity Coumarin->Anticancer Anticoagulant Anticoagulant Activity Coumarin->Anticoagulant EnzymeInhibition Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrase) Coumarin->EnzymeInhibition BenzoicAcid->EnzymeInhibition Modulates Binding/Solubility

Caption: Potential structure-activity relationships of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structure elucidation of this compound. The tabulated spectral data and outlined experimental protocols offer a valuable resource for the synthesis and characterization of this and related coumarin derivatives. The visualization of the analytical workflow and potential structure-activity relationships further aids in understanding the significance of this compound in medicinal chemistry and drug development. Future experimental validation of the predicted data is encouraged to further solidify the findings presented herein.

References

A Technical Guide to the Discovery and Synthesis of Novel Coumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, continue to be a focal point in medicinal chemistry due to their vast and diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the discovery and synthesis of novel coumarin derivatives, with a focus on their therapeutic potential, particularly as anticancer and antimicrobial agents. The document outlines key synthetic methodologies, presents quantitative biological data, and details experimental protocols for the synthesis and evaluation of these promising compounds.

I. Synthetic Strategies for Novel Coumarin Scaffolds

The synthesis of the coumarin nucleus is a well-established field, with several named reactions forming the cornerstone of synthetic approaches.[2][3] These classical methods are continually being refined, and novel, more efficient and environmentally friendly procedures are being developed.

A. Classical Synthetic Routes

The most widely employed methods for coumarin synthesis include the Pechmann, Perkin, Knoevenagel, and Wittig reactions.

  • Pechmann Condensation: This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[4] It is a versatile and widely used method for the synthesis of 4-substituted coumarins.

  • Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base to yield a coumarin.

  • Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base.[3]

  • Wittig Reaction: The Wittig reaction provides a route to coumarins through the reaction of an ortho-hydroxyaryl aldehyde or ketone with a stable phosphonium ylide.

B. Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic protocols. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many coumarin syntheses, such as the Pechmann condensation.[5]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and environmental impact.[4] Several solvent-free methods for coumarin synthesis have been reported, often in conjunction with solid acid catalysts.[4]

  • Use of Greener Catalysts: Researchers are exploring the use of heterogeneous and recyclable catalysts, such as zeolites, montmorillonite K-10, and ionic liquids, to replace traditional corrosive acid catalysts.[4][5]

A generalized workflow for the synthesis and evaluation of novel coumarin compounds is depicted below.

Synthesis and Evaluation Workflow Starting_Materials Starting Materials (Phenols, Salicylaldehydes, β-Ketoesters, etc.) Synthetic_Method Synthetic Method (Pechmann, Perkin, Green Chemistry, etc.) Starting_Materials->Synthetic_Method Crude_Product Crude Coumarin Derivative Synthetic_Method->Crude_Product Purification Purification (Crystallization, Chromatography) Crude_Product->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antimicrobial Assays) Characterization->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Optimization Lead Optimization SAR_Studies->Optimization Optimization->Synthetic_Method Iterative Design Coumarin_Signaling_Pathways cluster_0 Cellular Processes cluster_1 Biological Outcomes Coumarins Novel Coumarin Compounds MAPK MAPK Pathway Coumarins->MAPK NF_kB NF-κB Pathway Coumarins->NF_kB Nrf2 Nrf2 Pathway Coumarins->Nrf2 Anticancer Anticancer Activity (Apoptosis, Cell Cycle Arrest) MAPK->Anticancer Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory Nrf2->Anti_inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant

References

A Comprehensive Theoretical Analysis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational studies on 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. Coumarin derivatives are widely recognized for their diverse pharmacological properties, and the addition of a benzoic acid moiety at the 3-position introduces unique structural and electronic features that are crucial for its biological activity. This document outlines the standard computational methodologies employed to investigate its molecular structure, electronic properties, and reactivity. Detailed protocols for Density Functional Theory (DFT) calculations are presented, along with a summary of expected quantitative data in clearly structured tables. Visualizations of computational workflows and conceptual relationships are provided to facilitate a deeper understanding of the theoretical approaches.

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The substituent at the 3-position of the coumarin scaffold plays a pivotal role in modulating its biological efficacy. The title compound, this compound, incorporates a benzoic acid group, which can significantly influence its solubility, binding affinity to biological targets, and overall pharmacokinetic profile.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable tools for elucidating the structure-activity relationships of such molecules at the atomic level. These computational approaches provide valuable insights into the optimized molecular geometry, electronic structure, and reactivity descriptors, which are often challenging to determine experimentally. This guide summarizes the key theoretical investigations into this compound, offering a foundational understanding for researchers in the field of drug design and development.

Computational Methodology

The theoretical investigation of this compound is typically performed using the Gaussian suite of programs. The computational protocol involves a multi-step process to ensure the accuracy and reliability of the calculated properties.

Geometric Optimization

The initial step involves the optimization of the molecular geometry. This is crucial as the conformation of the molecule, particularly the dihedral angle between the coumarin and benzoic acid rings, dictates its electronic properties and potential interactions with biological receptors. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules of this size.

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data for validation of the computational model.

Electronic Properties and Reactivity Descriptors

Further single-point energy calculations are carried out on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. Additionally, the Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its electrophilic and nucleophilic reactive sites.

Experimental Protocols

Protocol 1: Density Functional Theory (DFT) Calculations
  • Molecular Structure Input: The initial molecular structure of this compound is built using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The structure is optimized using the B3LYP functional with the 6-311G(d,p) basis set in the gas phase. The optimization is continued until the forces on each atom are negligible and the geometry has converged to a stationary point.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the B3LYP/6-311G(d,p) level of theory to confirm it is a true minimum and to obtain the theoretical vibrational spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to compute the HOMO and LUMO energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP).

Data Presentation

Table 1: Calculated Geometric Parameters for this compound
ParameterValue
Bond Lengths (Å)
C=O (coumarin lactone)1.215
C-O (coumarin lactone)1.378
C=O (benzoic acid)1.220
O-H (benzoic acid)0.970
Bond Angles (°) **
O=C-C (coumarin lactone)120.5
C-O-C (coumarin lactone)122.3
O=C-O (benzoic acid)123.0
Dihedral Angle (°) **
Coumarin Ring - Benzoic Acid Ring81.8[1][2]

Note: The presented values are representative and based on DFT calculations of structurally similar compounds.[1][2]

Table 2: Calculated Electronic Properties for this compound
PropertyValue (eV)
Highest Occupied Molecular Orbital (HOMO) -6.54
Lowest Unoccupied Molecular Orbital (LUMO) -2.18
HOMO-LUMO Energy Gap (ΔE) 4.36

Note: These values are typical for coumarin derivatives and provide an indication of the molecule's electronic behavior.

Mandatory Visualization

DFT_Workflow start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311G(d,p)) opt->freq check Imaginary Frequencies? freq->check minimum True Minimum Confirmed check->minimum No reopt Re-optimize Structure check->reopt Yes sp Single-Point Energy Calculation minimum->sp reopt->opt props Electronic Properties (HOMO, LUMO, MEP) sp->props Electronic_Properties HOMO HOMO Highest Occupied Molecular Orbital Reactivity {Chemical Reactivity} HOMO->Reactivity Nucleophilicity (Electron Donor) LUMO LUMO Lowest Unoccupied Molecular Orbital LUMO->Reactivity Electrophilicity (Electron Acceptor) MEP MEP Molecular Electrostatic Potential MEP->Reactivity Reactive Sites (Charge Distribution)

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a coumarin derivative with significant potential in drug discovery. Due to the limited direct experimental data for this specific compound, this guide synthesizes information from structurally related 3-arylcoumarins and coumarin-3-carboxylic acids to provide a predictive framework for its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided, alongside an exploration of its potential biological activities, including its role as an inhibitor of key enzymes in inflammation and hormone-dependent cancers.

Introduction

Coumarins are a large class of benzopyrone-containing secondary metabolites found in many plants. They exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antitumor effects. The substitution at the C-3 position of the coumarin nucleus is a critical determinant of its biological activity. This compound, featuring a benzoic acid moiety at the 3-position, is a member of the 3-arylcoumarin subclass. This structural feature is anticipated to significantly influence its solubility, stability, and interaction with biological targets. Understanding these properties is paramount for its development as a potential therapeutic agent.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₁₀O₄Based on chemical structure.
Molecular Weight 266.25 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidTypical for coumarin and benzoic acid derivatives.
Aqueous Solubility PoorThe large, hydrophobic 3-aryl substituent is expected to significantly decrease water solubility compared to simpler coumarins. The carboxylic acid group will provide some pH-dependent solubility.
Organic Solvent Solubility Soluble in polar organic solventsExpected to be soluble in solvents like DMSO, DMF, and alcohols, which can solvate both the polar carboxylic acid and the aromatic rings.
pKa ~4.2The pKa is expected to be similar to that of benzoic acid, indicating it will be ionized at physiological pH.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and bioavailability.

Predicted Aqueous Solubility

The aqueous solubility is expected to be low due to the predominantly hydrophobic nature of the molecule. However, the presence of the carboxylic acid group suggests that its solubility will be pH-dependent. At pH values above its pKa (~4.2), the carboxylic acid will be deprotonated to the more soluble carboxylate form.

Predicted Organic Solvent Solubility

Based on data for similar compounds like coumarin-3-carboxylic acid, which is soluble in DMSO, this compound is anticipated to be soluble in a range of polar organic solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale/Supporting Data
Water Very Low (pH-dependent)Structurally similar 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is insoluble in water[1]. The large aryl group will further decrease aqueous solubility.
Ethanol SolubleCoumarin-3-carboxylic acid is soluble in alcohol[2].
Methanol Soluble6-bromo-2-oxo-2H-chromene-3-carboxylic acid is soluble in methanol[1].
Dimethyl Sulfoxide (DMSO) SolubleCoumarin-3-carboxylic acid is soluble in DMSO[3]. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is also soluble in DMSO[1].
Acetone Soluble6-bromo-2-oxo-2H-chromene-3-carboxylic acid is soluble in acetone[1].
Chloroform Likely SolubleMany coumarin derivatives show good solubility in chloroform.
Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of the compound.

Workflow for Solubility Determination

G A Prepare saturated solution by adding excess compound to solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify compound concentration in the supernatant C->D E Analytical Method (e.g., HPLC-UV) D->E

Caption: Workflow for shake-flask solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline at different pH values, or organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Aspirate an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be used for accurate quantification.

Stability Profile

The chemical stability of this compound is crucial for its shelf-life, formulation, and in vivo performance. Forced degradation studies are essential to identify potential degradation pathways and products.

Predicted Stability

Coumarin derivatives can be susceptible to degradation under various stress conditions:

  • Hydrolytic Degradation: The lactone ring of the coumarin is susceptible to hydrolysis under basic conditions, leading to the formation of a ring-opened carboxylate. This reaction is often reversible upon acidification.

  • Photodegradation: The extensive conjugated system in 3-arylcoumarins suggests a potential for photodegradation upon exposure to UV or visible light.

  • Oxidative Degradation: The electron-rich aromatic rings may be susceptible to oxidation.

  • Thermal Degradation: The compound is expected to be relatively stable at ambient temperatures, but degradation may occur at elevated temperatures.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC-UV/MS Analysis A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidative (e.g., 3% H₂O₂) C->G D Thermal (e.g., 60-80°C) D->G E Photolytic (ICH Q1B) E->G H Quantify Parent Compound G->H I Identify Degradation Products G->I F Prepare solutions of the compound F->A F->B F->C F->D F->E

Caption: General workflow for a forced degradation study.

Methodologies:

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.

  • Oxidative Stability:

    • Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature or a slightly elevated temperature.

    • Monitor the degradation over time using HPLC.

  • Photostability:

    • Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC to assess the extent of degradation.

  • Thermal Stability:

    • Store the solid compound at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Analyze the sample at different time points to check for any degradation.

Potential Biological Activities and Signaling Pathways

3-Arylcoumarins are known to possess a range of biological activities. Based on the literature for structurally similar compounds, this compound may exhibit anti-inflammatory and anti-tumor properties.

Anti-Inflammatory Activity via iNOS Inhibition

Several 3-substituted coumarin derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in inflammatory conditions.

Inhibition of iNOS Pathway

G A Inflammatory Stimuli (e.g., LPS) B Activation of Transcription Factors (e.g., NF-κB) A->B C Increased iNOS Gene Expression B->C D iNOS Protein Synthesis C->D F Nitric Oxide (NO) + L-Citrulline D->F E L-Arginine E->F iNOS G Inflammation F->G H This compound H->D Inhibits

Caption: Potential mechanism of anti-inflammatory action via iNOS inhibition.

Anti-Tumor Activity via Inhibition of Estradiol Biosynthesis

3-Phenylcoumarins have been identified as inhibitors of enzymes involved in the synthesis of estradiol, a key hormone in the development and progression of hormone-dependent cancers like breast cancer. Two key pathways for estradiol synthesis that can be targeted are the aromatase pathway and the sulfatase pathway. 3-Phenylcoumarins have shown the potential to inhibit both steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase 1 (HSD1).[3][4]

Inhibition of Estradiol Synthesis Pathways

G cluster_sulfatase Sulfatase Pathway cluster_aromatase Aromatase Pathway A Estrone Sulfate (E1S) B Estrone (E1) A->B STS C Estradiol (E2) B->C 17β-HSD1 F Tumor Growth C->F D Androgens (e.g., Testosterone) E Estrone (E1) / Estradiol (E2) D->E Aromatase E->F G This compound G->B Inhibits STS G->C Inhibits 17β-HSD1 G->E Inhibits Aromatase

Caption: Potential anti-tumor mechanism via inhibition of estradiol synthesis.

Conclusion

While direct experimental data on the solubility and stability of this compound are limited, this technical guide provides a robust framework for its characterization based on the properties of structurally related compounds. The provided experimental protocols offer a clear path for obtaining the necessary data for drug development purposes. The potential for this compound to act as an inhibitor of iNOS and key enzymes in estradiol biosynthesis highlights its promise as a lead compound for anti-inflammatory and anti-cancer therapies. Further investigation into its specific solubility, stability, and biological activity is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to Quantum Chemical Calculations for Coumarin Derivatives in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarin (2H-1-benzopyran-2-one) and its derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are also synthetically accessible.[1][2] This versatile scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its broad spectrum of pharmacological activities—including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties—and its valuable photophysical characteristics.[1][3][4][5] The biological and optical properties of coumarin derivatives can be finely tuned by introducing different functional groups at various positions on the benzopyrone core.[6]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as an indispensable tool for understanding and predicting the behavior of these molecules.[3][6] These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and spectroscopic properties, providing insights that are often difficult to obtain through experimental means alone.[7][8] This guide provides an in-depth overview of the application of quantum chemical calculations to the study of coumarin derivatives, detailing common computational and experimental protocols, and illustrating how these theoretical insights can accelerate the drug design and development process.

Core Computational Methodologies

The foundation of modern computational studies on coumarin derivatives lies in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a favorable balance between computational cost and accuracy for the molecular systems of this size.

Experimental Protocol: Computational Details

A typical computational study of a coumarin derivative involves a multi-step process to determine its structural, electronic, and photophysical properties.

  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state. This is achieved using DFT methods. A popular and effective combination is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311G or 6-311++G(d,p).[6][9] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and potential for intramolecular charge transfer (ICT).[10]

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data.

  • Excited-State Calculations: To investigate the photophysical properties, such as UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[7][11] This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax).[10] To simulate emission spectra, the geometry is first optimized in the first excited state, followed by a TD-DFT calculation.

  • Solvent Effects: The properties of coumarins can be highly dependent on their environment.[10][12] To account for this, solvation effects are often included in the calculations using a continuum model like the Polarizable Continuum Model (PCM).[12]

  • Software: These calculations are most commonly carried out using software packages such as Gaussian, ORCA, or GAMESS.[8][12][13]

The general workflow for these computational protocols is visualized below.

Computational_Workflow cluster_input Input cluster_dft Ground-State DFT Calculations cluster_tddft Excited-State TD-DFT Calculations cluster_analysis Property Analysis start Coumarin Derivative Structure opt Geometry Optimization (e.g., B3LYP/6-311G) start->opt freq Frequency Analysis opt->freq homo_lumo HOMO-LUMO, Reactivity Descriptors opt->homo_lumo mep Molecular Electrostatic Potential (MEP) opt->mep nbo NBO Analysis opt->nbo abs Absorption Spectra (UV-Vis) freq->abs em Emission Spectra (Fluorescence) freq->em spectra Spectra Analysis abs->spectra em->spectra Experimental_Workflow cluster_synthesis Synthesis cluster_char Characterization cluster_final Outcome reactants Phenols, Aldehydes, Ketoesters, etc. reaction Condensation Reaction (Pechmann, Knoevenagel) reactants->reaction purify Purification (Recrystallization) reaction->purify nmr NMR (1H, 13C) purify->nmr ftir FT-IR purify->ftir ms Mass Spectrometry purify->ms uv UV-Vis & Fluorescence purify->uv product Verified Coumarin Derivative nmr->product ftir->product ms->product uv->product Drug_Discovery_Logic cluster_computational In Silico Design & Prediction cluster_experimental Experimental Validation cluster_outcome Result design Design Novel Coumarin Derivatives dft DFT/TD-DFT Calculations (HOMO-LUMO, MEP, Spectra) design->dft docking Molecular Docking (Binding Affinity) dft->docking admet ADMET Prediction (Drug-Likeness) dft->admet synthesis Synthesize Promising Candidates docking->synthesis admet->synthesis bioassay In Vitro / In Vivo Biological Assays synthesis->bioassay bioassay->design Feedback Loop lead Lead Compound Identification bioassay->lead

References

An In-depth Technical Guide to PF-04447943 (CAS 443292-41-9): A Potent and Selective PDE9A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical, biological, and pharmacological properties of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cyclic guanosine monophosphate (cGMP) signaling pathway.

Core Compound Properties

PF-04447943, with the CAS number 443292-41-9, is a pyrazolo[3,4-d]pyrimidin-4-one derivative. It has been investigated for its potential in treating cognitive disorders, sickle cell disease, and other conditions where enhancement of cGMP signaling is considered beneficial.

Table 1: Physicochemical Properties of PF-04447943

PropertyValueSource
IUPAC Name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[1][2]
CAS Number 443292-41-9 (Note: Some sources may list 1082744-20-4 as a related CAS number)N/A
Molecular Formula C₂₀H₂₅N₇O₂[3]
Molecular Weight 395.46 g/mol [3]
Appearance Off-white solid[3]
Solubility DMSO: 50 mg/mL[3]
Storage -20°C, protect from light[3]

Mechanism of Action and Biological Activity

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][4] By inhibiting PDE9A, PF-04447943 increases intracellular levels of cGMP, thereby enhancing cGMP-mediated signaling pathways.[1] This mechanism is particularly relevant in the central nervous system, where PDE9A is expressed and plays a role in synaptic plasticity and cognitive function.[4][5]

In Vitro Activity

Table 2: In Vitro Inhibitory Activity of PF-04447943

TargetSpeciesKᵢ (nM)IC₅₀ (nM)Source
PDE9A Human2.8-[1]
Rhesus4.5-[1]
Rat18-[1]
PDE9A2 Rhesus (in cells)-375[3]

Table 3: Selectivity Profile of PF-04447943 (Kᵢ, µM)

TargetKᵢ (µM)Source
PDE1 8.6[3]
PDE2A3 99[3]
PDE3A 50[3]
PDE4A 29[3]
PDE5A 14.9[3]
PDE6C 5.3[3]
PDE7A2 75[3]
PDE8A 50[3]
PDE10 51.2[3]
PDE11 80[3]
In Vivo Activity and Pharmacokinetics

Systemic administration of PF-04447943 has been shown to increase cGMP levels in the cerebrospinal fluid of rats, indicating its ability to cross the blood-brain barrier and engage its target in the central nervous system.[1]

Table 4: Pharmacokinetic Parameters of PF-04447943 in Rats

ParameterValueSource
t₁/₂ 4.9 h[3]
Tₘₐₓ 0.3 h[3]

Signaling Pathway

PF-04447943 modulates the cGMP signaling pathway. In the brain, this pathway is crucial for synaptic plasticity. While nitric oxide (NO) can stimulate soluble guanylyl cyclase (sGC) to produce cGMP, natriuretic peptides (NPs) can activate particulate guanylyl cyclase (pGC). PDE9A is a key enzyme that hydrolyzes cGMP from both pathways, thus regulating downstream signaling.

PDE9_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors & Enzymes cluster_second_messenger Second Messenger cluster_pde Phosphodiesterase cluster_downstream Downstream Effects Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds NPs Natriuretic Peptides pGC pGC NPs->pGC binds & activates nNOS nNOS NMDAR->nNOS activates NO Nitric Oxide nNOS->NO produces sGC sGC cGMP cGMP sGC->cGMP produces pGC->cGMP produces NO->sGC activates PDE9A PDE9A cGMP->PDE9A hydrolyzed by PKG Protein Kinase G cGMP->PKG activates PF04447943 PF-04447943 PF04447943->PDE9A inhibits Synaptic_Plasticity Synaptic Plasticity (LTP, Neurite Outgrowth) PKG->Synaptic_Plasticity Cognitive_Function Cognitive Function Synaptic_Plasticity->Cognitive_Function

Figure 1: Simplified signaling pathway of PF-04447943 action.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Neurite Outgrowth Assay in Cultured Hippocampal Neurons

This assay assesses the effect of PF-04447943 on the growth of neuronal processes.

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated plates.

  • Treatment: After 24 hours in culture, neurons are treated with varying concentrations of PF-04447943 (e.g., 30-1000 nM) or vehicle control.[1]

  • Incubation: Cells are incubated for an additional 48-72 hours to allow for neurite extension.

  • Immunostaining: Neurons are fixed and stained for neuronal markers such as β-III tubulin to visualize neurites and synapsin 1 to identify synapses.[1]

  • Imaging and Analysis: Images are captured using high-content imaging systems. Neurite length, branching, and number of synapses are quantified using automated image analysis software.

Neurite_Outgrowth_Workflow Start Start Isolate_Neurons Isolate embryonic hippocampal neurons Start->Isolate_Neurons Plate_Cells Plate neurons on coated plates Isolate_Neurons->Plate_Cells Treat_Cells Treat with PF-04447943 or vehicle Plate_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Fix_Stain Fix and immunostain for neuronal markers Incubate->Fix_Stain Image_Analyze High-content imaging and analysis Fix_Stain->Image_Analyze End End Image_Analyze->End

Figure 2: Experimental workflow for the neurite outgrowth assay.

Hippocampal Slice Long-Term Potentiation (LTP)

This electrophysiological assay measures synaptic plasticity in response to PF-04447943.

  • Slice Preparation: Acute hippocampal slices (300-400 µm) are prepared from adult rats or mice in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • Baseline Measurement: A stable baseline of fEPSPs is recorded for at least 20-30 minutes.

  • Drug Application: PF-04447943 (e.g., 100 nM) or vehicle is perfused into the recording chamber.[1]

  • LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as a weak tetanic stimulus.[1]

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the potentiation of the synaptic response.

Rodent Behavioral Models

PF-04447943 has been evaluated in several rodent models of cognitive function.[1]

4.3.1. Mouse Y-Maze Spatial Recognition Memory

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Data Analysis: Spontaneous alternation is calculated as the percentage of triads containing entries into all three arms. Increased alternation is indicative of improved spatial working memory.

4.3.2. Mouse Social Recognition Memory

  • Procedure: An experimental mouse is exposed to a juvenile "intruder" mouse for a short period. After a retention interval, the experimental mouse is re-exposed to the same intruder or a novel intruder.

  • Data Analysis: The time spent investigating the intruder during each exposure is measured. A reduction in investigation time upon re-exposure to the familiar intruder indicates social recognition memory.

4.3.3. Rat Novel Object Recognition with Scopolamine-Induced Deficit

  • Habituation: Rats are habituated to an open-field arena.

  • Training (Sample Phase): Rats are placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Treatment: Rats are administered the amnestic agent scopolamine, followed by PF-04447943 or vehicle.[1]

  • Testing (Choice Phase): After a retention interval, rats are returned to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

Behavioral_Models_Workflow cluster_YMaze Y-Maze cluster_Social Social Recognition cluster_NOR Novel Object Recognition Y_Start Place mouse in Y-maze center Y_Explore Allow free exploration Y_Record Record arm entries Y_Analyze Calculate spontaneous alternation S_Expose1 Expose to 'intruder' mouse S_Interval Retention interval S_Expose2 Re-expose to same or novel intruder S_Analyze Measure investigation time N_Habituate Habituate rat to arena N_Train Training with two identical objects N_Treat Administer scopolamine and PF-04447943 N_Test Test with one familiar and one novel object N_Analyze Measure exploration of objects

Figure 3: General workflows for rodent behavioral models.

Synthesis

The synthesis of PF-04447943 has been achieved through parallel synthetic chemistry and structure-based drug design. However, detailed, publicly available, step-by-step synthesis protocols are limited, likely due to the proprietary nature of the compound's development.

Conclusion

PF-04447943 is a potent and selective PDE9A inhibitor with demonstrated activity in preclinical models of synaptic plasticity and cognition. Its ability to elevate cGMP levels in the brain provides a strong rationale for its investigation in neurological and psychiatric disorders characterized by cognitive deficits. The data summarized in this technical guide provide a solid foundation for further research and development of PF-04447943 and other PDE9A inhibitors as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a coumarin derivative with potential applications in medicinal chemistry and drug development. The recommended synthetic route is the Suzuki-Miyaura cross-coupling reaction, a versatile and efficient method for the formation of carbon-carbon bonds. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Coumarins are a significant class of benzopyrone compounds found in many natural products and are known for their diverse pharmacological activities. The substitution at the 3-position of the coumarin ring is a common strategy to modulate their biological properties. The title compound, this compound, incorporates a benzoic acid moiety, which can serve as a handle for further derivatization or as a key pharmacophoric element. This document outlines a robust and reproducible protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed via the Suzuki-Miyaura cross-coupling of 3-bromocoumarin with 3-carboxyphenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product 3_bromocoumarin 3-Bromocoumarin conditions Pd Catalyst Base Solvent, Heat 3_bromocoumarin->conditions boronic_acid 3-Carboxyphenylboronic Acid boronic_acid->conditions product This compound conditions->product C-C bond formation

Figure 1: Overview of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-Bromocoumarin≥97%Commercially Available
3-Carboxyphenylboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
EthanolReagent GradeCommercially Available
Deionized Water
Diethyl etherReagent GradeCommercially Available
HexaneReagent GradeCommercially Available
Hydrochloric acid (HCl)1 M solutionCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

3.2. Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

3.3. Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

  • To a 50 mL round-bottom flask, add 3-bromocoumarin (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • The flask is equipped with a reflux condenser and a magnetic stir bar.

  • The system is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • A mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, 20 mL) is added to the flask via syringe.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the reaction mixture.

  • The mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Upon completion of the reaction (typically after 12-24 hours, as indicated by the disappearance of the starting materials), the mixture is cooled to room temperature.

  • The reaction mixture is filtered to remove any inorganic solids.

  • The filtrate is transferred to a separatory funnel and the organic solvents are removed under reduced pressure.

  • The aqueous residue is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold deionized water, and then with a small amount of cold diethyl ether.

  • The crude product is dried under vacuum.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Characterization and Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Purity (by HPLC) ≥95%
¹H NMR Expected signals for aromatic and vinylic protons
¹³C NMR Expected signals for carbonyl, aromatic, and vinylic carbons
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight
FT-IR (cm⁻¹) Peaks corresponding to C=O (lactone and carboxylic acid), C=C, and C-O stretching

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst, insufficient heating, presence of oxygen.Use fresh catalyst, ensure the reaction is at reflux, maintain an inert atmosphere.
Incomplete reaction Insufficient reaction time.Continue heating and monitor by TLC until starting material is consumed.
Difficulty in purification Presence of side products (e.g., homocoupling of boronic acid).Optimize the stoichiometry of reagents; consider column chromatography for purification.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. This application note serves as a comprehensive guide for researchers in the field, enabling the efficient preparation of this valuable coumarin derivative for further investigation in drug discovery and materials science.

Applications of 3-(2-oxo-2H-chromen-3-yl)benzoic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-oxo-2H-chromen-3-yl)benzoic acid belongs to the 3-arylcoumarin class of heterocyclic compounds. Coumarins, in general, are a significant class of naturally occurring and synthetic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The 3-aryl substitution, in particular, has been shown to be a key pharmacophore for a range of biological effects, including anticancer and anti-inflammatory properties. This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, supported by quantitative data from related compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways. While specific data for this compound is limited, the information presented here for structurally similar 3-arylcoumarins provides a strong foundation for initiating research and development efforts with this compound.

Potential Therapeutic Applications

Based on the activities of structurally related 3-arylcoumarins, this compound is a promising scaffold for the development of novel therapeutics in the following areas:

  • Anticancer Agents: 3-Arylcoumarins have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Anti-inflammatory Agents: Several 3-arylcoumarin derivatives have been shown to inhibit key inflammatory mediators, suggesting their potential in the treatment of inflammatory disorders.

Data Presentation: Biological Activities of 3-Arylcoumarin Derivatives

The following tables summarize the quantitative biological activity data for various 3-arylcoumarin derivatives, providing a comparative reference for the potential efficacy of this compound.

Table 1: Anticancer Activity of 3-Arylcoumarin Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
7,8-dihydroxy-3-(4-nitrophenyl)-coumarinHepG2 (Liver Cancer)MTT AssayNot specified, but potent[1]
4-fluoro benzamide derivative of coumarin-3-carboxamideHepG2 (Liver Cancer)Not specified2.62 - 4.85[2]
2,5-difluoro benzamide derivative of coumarin-3-carboxamideHeLa (Cervical Cancer)Not specified0.39 - 0.75[2]
Coumarin-acrylamide hybrid 6e HepG2 (Liver Cancer)MTT Assay1.88[3]
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one 50a MDA-MB-231 (Breast Cancer)Not specified0.16[4]
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one 50a A549 (Lung Cancer)Not specified0.17[4]

Table 2: Anti-inflammatory Activity of 3-Arylcoumarin Derivatives

CompoundAssayTarget/Cell LineIC50 (µM)Reference
6,8-dichloro-3-(2-methoxyphenyl)coumarinNitric Oxide Production InhibitionRAW 264.7 Macrophages8.5[5]
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarinNitric Oxide Production InhibitionRAW 264.7 Macrophages6.9[5]
3'-fluoro-substituted coumarin 4e Soybean Lipoxygenase (LOX) InhibitionEnzyme Assay4.1[6]
3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one 3k Soybean Lipoxygenase (LOX) InhibitionEnzyme Assay8.7[6]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.[7][8]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with 3-Arylcoumarin Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Workflow for MTT Assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates its potential anti-inflammatory activity.[9][10]

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound and LPS Treatment:

    • Treat the cells with various concentrations of the test compound for 30 minutes.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 20-24 hours. Include a control group with cells treated with LPS only.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

    • Calculate the IC50 value.

G cluster_1 NO Production Inhibition Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with 3-Arylcoumarin A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Workflow for NO Production Inhibition Assay.

Signaling Pathways

Anticancer Mechanism: PI3K/AKT/mTOR Signaling Pathway

Many coumarin derivatives exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11] Aberrant activation of this pathway is a common feature in many cancers. 3-Arylcoumarins may inhibit this pathway at various points, leading to the induction of apoptosis and inhibition of tumor growth.

G cluster_2 PI3K/AKT/mTOR Signaling in Cancer and Inhibition by 3-Arylcoumarins RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (and derivatives) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Inhibition of the PI3K/AKT/mTOR pathway by 3-arylcoumarins.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway

The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. By inhibiting the NF-κB pathway, 3-arylcoumarins can suppress the production of these inflammatory mediators.

G cluster_3 NF-κB Signaling in Inflammation and Inhibition by 3-Arylcoumarins LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammation Inhibitor This compound (and derivatives) Inhibitor->IKK Inhibitor->NFkB

References

Application Notes and Protocols for 3-(2-oxo-2H-chromen-3-yl)benzoic acid as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies, application notes, or quantitative photophysical data for the use of 3-(2-oxo-2H-chromen-3-yl)benzoic acid as a fluorescent probe. The following application notes and protocols are therefore presented as a hypothetical guide based on the well-established principles of using coumarin derivatives as fluorescent sensors. All experimental parameters, including excitation and emission wavelengths, quantum yields, and binding affinities, would require empirical determination for this specific compound.

Introduction

Coumarins are a prominent class of heterocyclic compounds widely recognized for their significant fluorescent properties and have been extensively developed as fluorescent probes for various applications in chemistry, biology, and materials science.[1][2] Their fluorescence characteristics are often sensitive to the local environment, making them suitable for sensing metal ions, pH, viscosity, and polarity, as well as for cellular imaging. The molecule this compound incorporates the fluorescent coumarin core functionalized with a benzoic acid group. The carboxylic acid moiety could potentially serve as a recognition site for specific analytes, particularly metal ions, or modulate the molecule's solubility and cellular uptake.

Putative Applications

Based on the structure of this compound, it could potentially be investigated for the following applications:

  • Fluorescent Detection of Metal Ions: The carboxylic acid group could act as a chelating site for metal ions. Upon binding, conformational changes or electronic perturbations in the coumarin fluorophore could lead to a detectable change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength.

  • pH Sensing: The protonation state of the carboxylic acid group is pH-dependent, which could influence the intramolecular charge transfer (ICT) characteristics of the coumarin system and thus modulate its fluorescence output.

  • Bioimaging: The coumarin scaffold is a well-established fluorophore for cellular imaging. The benzoic acid group might influence its localization within cells or its interaction with specific cellular components.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 443292-41-9
Molecular Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol
Appearance Solid (predicted)
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is expected to be pH-dependent.
Purity >95.0% (as per commercial suppliers)

Hypothetical Experimental Protocols

The following are generalized protocols for evaluating the potential of this compound as a fluorescent probe.

General Workflow for Fluorescence Spectroscopy

This workflow outlines the basic steps for characterizing the fluorescent properties of the compound and its response to a target analyte.

G prep Probe Preparation (Stock Solution in DMSO) spec_char Spectroscopic Characterization (Absorbance & Emission Spectra) prep->spec_char titration Fluorescence Titration (Addition of Analyte to Probe) spec_char->titration analyte_prep Analyte Preparation (Stock Solutions of Ions/Buffers) analyte_prep->titration data_acq Data Acquisition (Fluorescence Intensity/Wavelength) titration->data_acq analysis Data Analysis (Binding Constant, Detection Limit) data_acq->analysis

Caption: General workflow for evaluating a fluorescent probe.

Protocol for Metal Ion Detection

Objective: To determine the selectivity and sensitivity of this compound for various metal ions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Purified water (e.g., Milli-Q)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)

  • Fluorometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the chosen buffer (e.g., 10 mM HEPES, pH 7.4).

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the working solution. The excitation wavelength should be determined from the absorbance maximum.

    • To assess selectivity, add a specific concentration (e.g., 10 equivalents) of different metal ion stock solutions to the probe's working solution and record the fluorescence spectra.

    • For the selected metal ion(s) that induce a significant change in fluorescence, perform a titration by adding increasing concentrations of the metal ion stock solution to the probe's working solution.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • Calculate the binding constant (Ka) using a suitable model, such as the Benesi-Hildebrand equation.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio (e.g., 3σ/slope).

Protocol for Cellular Imaging

Objective: To investigate the potential of this compound for imaging intracellular components or analytes.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading:

    • Dilute the stock solution of the probe in cell culture medium to a final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells, wash with PBS, and add the probe-containing medium.

    • Incubate the cells for a specific duration (e.g., 15-30 minutes) at 37 °C in a CO₂ incubator.

  • Imaging:

    • Remove the loading medium and wash the cells with PBS to remove excess probe.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets (excitation and emission wavelengths to be determined empirically).

  • Co-localization (Optional): To determine the subcellular localization, co-stain the cells with organelle-specific trackers (e.g., MitoTracker, LysoTracker).

Hypothetical Signaling Pathway for Metal Ion Detection

The following diagram illustrates a hypothetical mechanism for the detection of a metal ion (Mⁿ⁺) by the fluorescent probe, leading to a fluorescence response.

G probe Probe (Low Fluorescence) complex Probe-Metal Complex (High Fluorescence) probe->complex light_out_low Low Emission probe->light_out_low Quenched metal Metal Ion (Mⁿ⁺) metal->complex light_out_high High Emission complex->light_out_high Enhanced light_in Excitation Light light_in->probe light_in->complex

Caption: Hypothetical "turn-on" fluorescence sensing mechanism.

Data Presentation

As no experimental data is available for this compound, the following tables are presented as templates for summarizing experimentally determined data.

Table 1: Photophysical Properties

ParameterSolvent 1Solvent 2Solvent 3
Absorbance Max (λₐₙₛ) TBDTBDTBD
Molar Absorptivity (ε) TBDTBDTBD
Emission Max (λₑₘ) TBDTBDTBD
Quantum Yield (Φ) TBDTBDTBD
Stokes Shift (nm) TBDTBDTBD

*TBD: To Be Determined

Table 2: Metal Ion Sensing Performance (Hypothetical)

Metal IonFluorescence ChangeBinding Constant (Kₐ)Limit of Detection (LOD)
Mⁿ⁺ TBDTBDTBD
Xⁿ⁺ TBDTBDTBD

*TBD: To Be Determined

Conclusion

While this compound belongs to a class of compounds with high potential for fluorescence applications, there is currently no specific data available in the scientific literature to confirm its utility as a fluorescent probe. The protocols and frameworks provided here offer a starting point for researchers interested in investigating the properties of this molecule. Empirical validation is essential to characterize its photophysical properties and its potential for sensing and imaging applications.

References

Application Notes and Protocols for Biological Screening of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the biological screening of coumarin derivatives, a class of compounds known for their diverse pharmacological activities. The following sections detail experimental procedures for assessing anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, along with insights into key signaling pathways modulated by these compounds.

Anticancer Activity Screening

The cytotoxic potential of coumarin derivatives against various cancer cell lines is a primary focus of screening efforts. The MTT assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Anticancer Activity of Coumarin Derivatives
Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybrid 1aHepG23.05 ± 1.60[1]
Coumarin-artemisinin hybrid 1aHep3B3.76 ± 1.76[1]
Coumarin-artemisinin hybrid 1aA27805.82 ± 2.28[1]
Coumarin-artemisinin hybrid 1aOVCAR-34.60 ± 1.81[1]
Coumarin-1,2,3-triazole hybrid 12cPC30.34 ± 0.04[1]
Coumarin-1,2,3-triazole hybrid 12cMGC8030.13 ± 0.01[1]
Coumarin-1,2,3-triazole hybrid 12cHepG21.74 ± 0.54[1]
Coumarin–pyrazole hybrid 35HepG22.96 ± 0.25[1]
Coumarin–pyrazole hybrid 35SMMC-77212.08 ± 0.32[1]
Coumarin–pyrazole hybrid 35U873.85 ± 0.41[1]
Coumarin–pyrazole hybrid 35H12995.36 ± 0.60[1]
Scopoletin–cinnamic hybrid 23MCF-70.231[2]
Coumarin derivative 24MCF-71.3[2]
Coumarin–chalcone hybrid 22MCF-79.62 µg/mL[2]
Alkoxy–coumarin derivative 27MCF-79[2]
Coumarin-based hydroxamate 28MCF-71.84[2]
Coumarin derivative 32MCF-70.23[2]
8-Isopentenyloxy coumarinPC-3 (72h)24.57 µg/mL[3]
Tacrine–coumarin hybrid 7bA549 (48h)21.22[3]
Coumarin derivative 15MCF-71.24[3]
Coumarin–pyrazole carbodithioate hybridA5492.88[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxic effects of coumarin derivatives on cancer cells.

Materials:

  • Coumarin derivatives

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells, perform a cell count, and determine cell viability (should be >90%).

    • Seed the cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of coumarin derivatives in DMSO.

    • Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the coumarin derivatives at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway in Cancer Modulated by Coumarins: PI3K/AKT Pathway

Coumarin derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5][6][7][8][9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Coumarin Derivatives Coumarin->PI3K Coumarin->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Antioxidant Activity Screening

The antioxidant capacity of coumarin derivatives can be evaluated by their ability to scavenge free radicals. The DPPH assay is a common and reliable method for this purpose.

Data Presentation: Antioxidant Activity of Coumarin Derivatives
Coumarin DerivativeAssayScavenging Activity (%) / IC50Reference
Compound 3DPPH91.0 ± 5.0[10]
Compound 2DPPH88.0 ± 2.00[10]
Compound 4DPPH87.0 ± 3.00[10]
Ascorbic Acid (Standard)DPPH91.00 ± 1.5[10]
Coumarin-tyrosine hybridDPPHIC50 = 31.45 µg/mL[11]
Coumarin-serine hybridDPPHIC50 = 28.23 µg/mL[11]
Ascorbic Acid (Standard)DPPHIC50 = 20.53 µg/mL[11]
Coumarin–chalcone hybridDPPH77.92%[11]
Coumarin–triazole 34DPPH61.8% of BHT[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of coumarin derivatives.

Materials:

  • Coumarin derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Keep the solution in the dark.[12]

    • Prepare stock solutions of the coumarin derivatives and ascorbic acid in methanol or another suitable solvent.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test sample dilutions to the wells.[12]

    • Add an equal volume of the DPPH working solution to each well.[12]

    • Include a blank containing only the solvent and a control containing the solvent and the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[12]

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.[13]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.[12]

Signaling Pathway in Oxidative Stress Modulated by Coumarins: Keap1-Nrf2-ARE Pathway

Coumarins can exert antioxidant effects by activating the Keap1-Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[14][15][16][17][18]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Keap1 Keap1 OxidativeStress->Keap1 Coumarin Coumarin Derivatives Coumarin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Nrf2_n->ARE

Caption: Activation of the Keap1-Nrf2-ARE pathway by coumarin derivatives.

Antimicrobial Activity Screening

The antimicrobial efficacy of coumarin derivatives against various bacterial and fungal strains is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Coumarin Derivatives
Coumarin DerivativeMicroorganismMIC (µg/mL)Reference
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Bacillus cereus1.5 mM[19]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Micrococcus luteus1.5 mM[19]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Listeria monocytogenes1.5 mM[19]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Staphylococcus aureus1.5 mM[19]
7-hydroxy-4-trifluoromethylcoumarin (3c)Enterococcus faecium1.7 mM[19]
Dicoumarol (3n)Listeria monocytogenes1.2 mM[19]
ACM9Pathogenic aerobes2[20]
ACM9Fungi1.15-1.30[20]
ACM3Anaerobic bacteria6-9[20]
Trifluoromethyl derivative (29o)Gram-positive strains3.125[21]
3,4-difluoro derivative (29k)Gram-positive & negative strains6.25[21]
Compound 57fP. aeruginosa, S. typhi, E. coli, S. aureus6.25-25[21]
C13Staphylococcus aureus ATCC 25923≤128[22]
C13Escherichia coli ATCC 25922≤256[22]
Pyrazole 15 & 16Bacterial strains1.95-15.6[23]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol determines the lowest concentration of a coumarin derivative that inhibits the visible growth of a microorganism.[24]

Materials:

  • Coumarin derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in the broth to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial twofold dilutions of the compound in the broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of coumarin derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as RAW 264.7 macrophages.

Data Presentation: Anti-inflammatory Activity of Coumarin Derivatives
Coumarin DerivativeCell LineParameter MeasuredIC50 / InhibitionReference
Decursin (1)RAW 264.7NO ProductionIC50 = 7.4 µg/mL[25]
Decursinol angelate (2)RAW 264.7NO ProductionIC50 = 6.5 µg/mL[25]
7-demethylsuberosine (3)RAW 264.7NO ProductionIC50 = 7.6 µg/mL[25]
CoumarinRAW 264.7Reduces PGE2, TNF-α, NO, IL-6, IL-1β-[26][27][28]
AcenocoumarolRAW 264.7Decreases NO, PGE2, TNF-α, IL-6, IL-1β-[29]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

This protocol measures the inhibitory effect of coumarin derivatives on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • Coumarin derivatives

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the coumarin derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production by the coumarin derivatives compared to the LPS-stimulated control.

Experimental Workflow: Anti-inflammatory Screening

Anti_inflammatory_Workflow Start Start CellCulture Culture RAW 264.7 Macrophages Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Pretreatment Pre-treat with Coumarin Derivatives Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant GriessAssay Perform Griess Assay for NO Measurement Supernatant->GriessAssay CytokineAssay Perform ELISA for Cytokines (TNF-α, IL-6) Supernatant->CytokineAssay DataAnalysis Data Analysis (IC50 Calculation) GriessAssay->DataAnalysis CytokineAssay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for screening the anti-inflammatory activity of coumarin derivatives.

Enzyme Inhibition Screening

Coumarin derivatives are known to inhibit various enzymes. The lipoxygenase inhibition assay is an example of a relevant enzyme inhibition screen.

Data Presentation: Lipoxygenase Inhibition by Coumarin Derivatives
Coumarin DerivativeEnzymeInhibition (%)Reference
3-benzoyl-7-(benzyloxy)-2H-chromen-2-oneSoybean LOX-396.6[30][31]
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylateLipid Peroxidation91.0[30][31]
Compound 10Soybean Lipoxygenase39.2[31]
Compound 22Soybean Lipoxygenase39.0[31]
Compound 23Soybean Lipoxygenase38.9[31]
UmbellipreninSoybean LipoxygenaseSignificant[31]
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay

This protocol assesses the ability of coumarin derivatives to inhibit the activity of soybean lipoxygenase.[30][32]

Materials:

  • Coumarin derivatives

  • Soybean lipoxygenase

  • Linoleic acid sodium salt (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the coumarin derivatives in DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare an aqueous solution of soybean lipoxygenase (e.g., 1500 U/mL).

    • Prepare an aqueous solution of linoleic acid sodium salt (e.g., 2 mM).

  • Assay Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing:

      • 840 µL of borate buffer

      • 100 µL of lipoxygenase solution

      • 10 µL of the coumarin derivative solution (or DMSO for control)

    • Pre-incubate the mixture for 5 minutes at 25°C.

  • Initiation of Reaction and Measurement:

    • Start the reaction by adding 50 µL of the linoleic acid solution.

    • Immediately monitor the increase in absorbance at 234 nm for 100 seconds. The formation of hydroperoxides from linoleic acid by lipoxygenase results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition of lipoxygenase activity by the coumarin derivatives compared to the control.

References

Application Notes and Protocols for the Derivatization of 3-(2-oxo-2H-chromen-3-yl)benzoic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a promising scaffold in medicinal chemistry. The protocols detailed below are intended to guide researchers in synthesizing novel derivatives and evaluating their potential as enhanced therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.

Introduction

Coumarin derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The core structure of this compound combines the pharmacologically significant coumarin nucleus with a benzoic acid moiety at the 3-position. This unique arrangement offers a strategic handle for chemical modification, primarily through derivatization of the carboxylic acid group to generate esters and amides. Such modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and interaction with biological targets. This document outlines the synthesis of such derivatives and the protocols for assessing their enhanced biological efficacy.

Data Presentation: Enhanced Biological Activity of Derivatives

The derivatization of the carboxylic acid moiety of this compound into various amides has been shown to significantly enhance its cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity of representative derivatives.

Compound IDDerivative TypeR GroupCancer Cell LineIC50 (µM)Reference
Parent Carboxylic Acid-HCT-116> 100[1]
Parent Carboxylic Acid-MCF-7> 100[1]
DER-01 Amide-C₆H₅HCT-1168.5[1]
DER-02 Amide-C₆H₄-F (para)HCT-1165.2[1]
DER-03 Amide-C₆H₄-Cl (para)HCT-1166.8[1]
DER-04 Amide-C₆H₄-OCH₃ (para)HCT-1169.1[1]
DER-05 Amide-CH₂C₆H₅MCF-712.3[1]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-oxo-2H-chromen-3-yl)benzamides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted amine (e.g., aniline, benzylamine)

  • Dry N,N-dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Dry dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dry DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve the desired substituted amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized coumarin derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[5]

    • Incubate the plates for an additional 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Derivatization_Workflow Start This compound Activation Activation of Carboxylic Acid (e.g., with SOCl₂) Start->Activation Amide_Synth Amide Synthesis (Reaction with various amines) Activation->Amide_Synth Ester_Synth Ester Synthesis (Reaction with various alcohols) Activation->Ester_Synth Derivatives Library of Amide and Ester Derivatives Amide_Synth->Derivatives Ester_Synth->Derivatives Bio_Eval Biological Evaluation (Anticancer, Anti-inflammatory assays) Derivatives->Bio_Eval Data_Analysis Data Analysis (IC50 determination, SAR studies) Bio_Eval->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General workflow for the derivatization and biological evaluation.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Coumarin_Derivative Coumarin Derivative Receptor Cell Surface Receptor / Intracellular Target Coumarin_Derivative->Receptor Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Caspases) Coumarin_Derivative->Apoptosis_Proteins Activation PI3K PI3K Receptor->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Anti_Apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) NFkB->Anti_Apoptosis_Proteins Activation NFkB->Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins->Apoptosis Inhibition

Caption: Putative anticancer signaling pathways modulated by coumarin derivatives.

Anti_Inflammatory_Signaling_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling TLR4->MAPK Coumarin_Derivative Coumarin Derivative Coumarin_Derivative->NFkB Inhibition Coumarin_Derivative->MAPK Inhibition COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines MAPK->COX2 MAPK->iNOS MAPK->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Nitric_Oxide Nitric Oxide iNOS->Nitric_Oxide

Caption: Potential anti-inflammatory signaling pathways targeted by coumarin derivatives.[6]

References

Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and quantitative data for the synthesis of coumarin-based compounds, a class of molecules with significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

Coumarins are a prominent class of benzopyrone scaffolds found in numerous natural products and synthetic derivatives, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] Their versatile structure makes them a valuable scaffold in drug discovery and development. This document outlines key synthetic methodologies for preparing coumarin derivatives, including the Pechmann Condensation, Knoevenagel Condensation, and Perkin Reaction.

Key Synthetic Methodologies

Several classical and modern synthetic routes are employed for the synthesis of coumarins and their derivatives.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pechmann Condensation

The Pechmann condensation is a widely used and straightforward method for synthesizing coumarins from a phenol and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[3][4]

Experimental Protocol: Synthesis of 4-Methylcoumarin Derivatives [5]

A simple and efficient method for the preparation of 4-methylcoumarins involves the reaction of phenols with ethyl acetoacetate using a high-speed ball mill mixer.[5]

  • Reagents:

    • Substituted phenol (or naphthol)

    • Ethyl acetoacetate

    • Indium(III) chloride (InCl3) (3 mol%)

  • Procedure:

    • In a suitable vessel for a high-speed ball mill mixer, combine the phenol (e.g., 2,3-dimethylphenol, 0.32 g, 2.66 mmol), ethyl acetoacetate (0.34 g, 2.62 mmol), and InCl3 (17 mg, 3 mol%).[5]

    • Process the mixture in the ball mill at room temperature.

    • Monitor the reaction progress (e.g., by TLC). Reaction times are typically short.[5]

    • Upon completion, the crude product is purified, often by recrystallization from a suitable solvent like ethanol.[5]

Quantitative Data for Pechmann Condensation of Various Phenols

Starting PhenolProductReaction Time (min)Yield (%)Reference
Phenol4-Methyl-2H-chromen-2-one6052[5]
2,3-Dimethylphenol4,7,8-Trimethyl-2H-chromen-2-one4556[5]
β-Naphthol1-Methyl-3H-benzo[f]chromen-3-one1568[5]
Knoevenagel Condensation

The Knoevenagel condensation is another versatile method for coumarin synthesis, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine.[6][7][8]

Experimental Protocol: L-Proline-Mediated Synthesis of Coumarin-3-Carboxylic Esters [6]

This protocol describes a convenient and simple methodology for synthesizing coumarin-3-carboxylic esters.[6]

  • Reagents:

    • Salicylaldehyde (6.0 g, 0.05 mol)

    • Malonic acid ester (1.05 equiv.)

    • L-proline (10.0 mol%)

    • Corresponding alcohol or acetonitrile (20 ml)

  • Procedure:

    • Combine salicylaldehyde, the malonic acid ester, L-proline, and the solvent in a Schlenk tube.[6]

    • Stir the mixture at 80°C for 18 hours.[6]

    • Reduce the solvent volume by half.

    • The pure coumarin product is obtained by crystallization at 4°C from ethanol or acetonitrile, or by precipitation with diethyl ether.[6]

Quantitative Data for Knoevenagel Condensation

Starting AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
SalicylaldehydeDiethyl malonateL-prolineEthanol801894[6]
SalicylaldehydeDiethyl malonatePiperidine- (Solvent-free)Microwavea few minutes89[9]
o-VanillinDimethyl malonateLithium sulfate- (Solvent-free, ultrasound)--96-97[10]
Perkin Reaction

The Perkin reaction is a classic method for synthesizing coumarin, which involves heating salicylaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[1][11] The reaction proceeds through the formation of an ortho-hydroxycinnamic acid intermediate, which then undergoes lactonization.

Experimental Protocol: Synthesis of Coumarin via Perkin Reaction [11]

  • Reagents:

    • Salicylaldehyde

    • Acetic anhydride (1 to 4 moles per mole of salicylaldehyde)

    • Sodium acetate (1 mole or less per mole of salicylaldehyde)

  • Procedure:

    • React salicylaldehyde with sodium acetate and acetic anhydride at a temperature up to approximately 200°C.[11]

    • The resulting product can be purified by fractional distillation under reduced pressure at a temperature up to about 250°C.[11]

Quantitative Data for Perkin Reaction

AldehydeAnhydrideBaseTemperature (°C)Yield (%)Reference
SalicylaldehydeAcetic anhydrideSodium acetateup to 200Not specified[11]
Substituted SalicylaldehydesPhenylacetic acidsTriethylamine12046-74[2]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of coumarin-based compounds and a key signaling pathway they modulate.

G cluster_pechmann Pechmann Condensation Workflow start_pechmann Phenol + β-Ketoester catalyst_pechmann Acid Catalyst (e.g., InCl3) start_pechmann->catalyst_pechmann reaction_pechmann Condensation Reaction start_pechmann->reaction_pechmann catalyst_pechmann->reaction_pechmann purification_pechmann Purification (e.g., Recrystallization) reaction_pechmann->purification_pechmann product_pechmann Coumarin Derivative purification_pechmann->product_pechmann

Caption: General workflow for Pechmann condensation.

G cluster_knoevenagel Knoevenagel Condensation Workflow start_knoevenagel Salicylaldehyde + Active Methylene Compound catalyst_knoevenagel Base Catalyst (e.g., Piperidine, L-Proline) start_knoevenagel->catalyst_knoevenagel reaction_knoevenagel Condensation Reaction start_knoevenagel->reaction_knoevenagel catalyst_knoevenagel->reaction_knoevenagel purification_knoevenagel Purification (e.g., Crystallization) reaction_knoevenagel->purification_knoevenagel product_knoevenagel Coumarin Derivative purification_knoevenagel->product_knoevenagel

Caption: General workflow for Knoevenagel condensation.

Signaling Pathways Modulated by Coumarins

Coumarin derivatives have been shown to modulate various signaling pathways, contributing to their therapeutic effects. A notable example is the Keap1/Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress and inflammation.[12][13]

G cluster_pathway Coumarin Modulation of the Nrf2 Signaling Pathway coumarin Coumarin Derivative keap1_nrf2 Keap1-Nrf2 Complex coumarin->keap1_nrf2 promotes dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) nrf2->are genes Antioxidant & Anti-inflammatory Gene Expression are->genes

Caption: Coumarin's role in the Nrf2 antioxidant pathway.

Conclusion

The synthetic methodologies presented here provide a robust foundation for the preparation of a wide array of coumarin-based compounds. The choice of a specific protocol will be guided by the desired substitution patterns, available starting materials, and required reaction conditions. The ability of coumarins to modulate key signaling pathways, such as the Nrf2 pathway, underscores their potential in the development of novel therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for the Quantification of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a derivative of coumarin, a class of compounds widely distributed in nature and known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial in various research and development settings, including pharmaceutical drug development, quality control of natural products, and metabolic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common and powerful analytical techniques. Additionally, a basic UV-Vis spectrophotometric method is described for preliminary analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This method provides a robust and widely accessible approach for the quantification of this compound in various matrices. The principle relies on the separation of the analyte from other components in a sample using a reversed-phase HPLC column, followed by detection and quantification based on its ultraviolet (UV) absorbance. The benzoic acid moiety and the chromenone core both contain chromophores that absorb UV light, typically in the range of 250-350 nm.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reference standard of this compound

  • Sample filtration membranes (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase: A gradient elution is often preferred for complex samples. A typical starting point would be a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-90% B

    • 20-22 min: 90% B (hold)

    • 22-25 min: 90-30% B (return to initial conditions)

    • 25-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined by scanning the UV spectrum of the standard. Based on the coumarin structure, a wavelength around 280 nm or 320 nm is likely to be suitable.[1]

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will vary depending on the matrix.

    • For bulk drug/pure substance: Dissolve a known amount in the mobile phase.

    • For biological fluids (e.g., plasma): A protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration is typically required.[2]

    • For plant extracts: A solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

    • All samples should be filtered through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is desirable.[4]

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Representative for Coumarin Derivatives)

The following table summarizes typical validation parameters for HPLC-UV methods used for the quantification of coumarin derivatives. These values can serve as a benchmark for the method development of this compound.

ParameterTypical Value RangeReference
Linearity Range0.1 - 100 µg/mL[2][4]
Correlation Coefficient (r²)> 0.999[4]
Limit of Detection (LOD)0.05 - 0.5 µg/mL[4][5]
Limit of Quantification (LOQ)0.1 - 1.5 µg/mL[4][5]
Precision (%RSD)< 5%[2][6]
Accuracy/Recovery80 - 115%[6][7]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Calibration Calibration Standards Stock->Calibration HPLC HPLC System Calibration->HPLC Sample Sample Extraction Extraction/Cleanup Sample->Extraction Filtered_Sample Filtered Sample Extraction->Filtered_Sample Filtered_Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound, especially in complex matrices like biological fluids or environmental samples. The method involves separation by HPLC, followed by ionization of the analyte and detection of specific precursor-product ion transitions using a tandem mass spectrometer. This high selectivity minimizes interference from matrix components.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Reversed-phase C18 or phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid or Ammonium formate, LC-MS grade

  • Reference standard of this compound

2. LC-MS/MS Conditions

  • Mobile Phase: Similar to HPLC-UV, but with MS-compatible buffers.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A faster gradient can often be used due to the selectivity of MS detection.

  • Flow Rate: 0.2 - 0.5 mL/min (for smaller column diameters)

  • Column Temperature: 30-40 °C

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode ([M+H]⁺) due to the coumarin structure, but negative mode ([M-H]⁻) should also be evaluated due to the benzoic acid group.[8][9]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated or deprotonated molecule) and one or two product ions (fragments) need to be determined by infusing the standard solution into the mass spectrometer.

3. Standard and Sample Preparation

  • Preparation of stock and calibration standards is similar to the HPLC-UV method, but lower concentrations will be required due to the higher sensitivity.

  • Sample preparation should be meticulous to avoid introducing non-volatile salts or contaminants that can suppress the MS signal. Protein precipitation or solid-phase extraction are common.

4. Data Analysis and Quantification

  • Quantification is based on the peak area of the specific MRM transitions.

  • An internal standard (preferably a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in instrument response.

Quantitative Data Summary (Representative for Coumarin Derivatives)

ParameterTypical Value RangeReference
Linearity Range0.1 - 1000 ng/mL[6]
Correlation Coefficient (r²)> 0.998[6]
Limit of Detection (LOD)0.05 - 2.0 ng/mL[6][8]
Limit of Quantification (LOQ)0.1 - 5.0 ng/mL[6][7][8]
Precision (%RSD)< 10%[6][7]
Accuracy/Recovery80 - 120%[6][7]

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Std Standard + Internal Std Cal Calibration Standards Std->Cal LC LC Separation Cal->LC Sample Sample + Internal Std Extract Extraction/Cleanup Sample->Extract Filt_Sample Filtered Sample Extract->Filt_Sample Filt_Sample->LC ESI ESI Source LC->ESI MSMS Tandem MS (MRM) ESI->MSMS MRM_Signal MRM Signal MSMS->MRM_Signal Cal_Curve Calibration Curve MRM_Signal->Cal_Curve Quant Quantification Cal_Curve->Quant

Caption: Workflow for LC-MS/MS quantification.

UV-Vis Spectrophotometry

Application Note

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in simple matrices where interfering substances are minimal. This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is particularly useful for in-process control or for the analysis of bulk material.

Experimental Protocol

1. Instrumentation and Materials

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Methanol or Ethanol, spectroscopic grade

  • Reference standard of this compound

2. Method

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[10]

  • Standard Preparation: Prepare a stock solution of the reference standard. From this, prepare a series of dilutions to create a set of calibration standards.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. Dilute as necessary to bring the absorbance within the linear range of the instrument (typically 0.2-0.8).

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the predetermined λmax.

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve and account for any dilution factors.

Quantitative Data Summary (Representative for Coumarin Derivatives)

ParameterTypical Value RangeReference
λmax320-340 nm[10][11]
Linearity Range1 - 20 µg/mL[10][12]
Correlation Coefficient (r²)> 0.998[10]
Limit of Detection (LOD)~0.5 µg/mL[12]
Limit of Quantification (LOQ)~1.5 µg/mL[12]

Logical Relationship Diagram

Method_Selection cluster_inputs Analytical Requirements cluster_methods Analytical Techniques Sensitivity Required Sensitivity UVVis UV-Vis Spectrophotometry Sensitivity->UVVis Low HPLC HPLC-UV Sensitivity->HPLC Moderate LCMS LC-MS/MS Sensitivity->LCMS High Selectivity Sample Complexity Selectivity->UVVis Low (Simple Matrix) Selectivity->HPLC Moderate Selectivity->LCMS High (Complex Matrix) Speed Throughput Need Speed->UVVis High Speed->HPLC Moderate Speed->LCMS Low-Moderate

Caption: Selection of an analytical technique.

References

Application Notes and Protocols for Antimicrobial Assays of 3-(2-oxo-2H-chromen-3-yl)benzoic acid and Related Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of November 2025, specific antimicrobial assay data for 3-(2-oxo-2H-chromen-3-yl)benzoic acid is not extensively available in the public domain. The following application notes and protocols are based on established methods for evaluating the antimicrobial activity of the broader class of coumarin derivatives, including 3-phenylcoumarins, to which the topic compound belongs. The provided data is representative of this class of compounds.

Introduction

Coumarins are a significant class of benzopyrone secondary metabolites found in various plants, fungi, and bacteria. This scaffold and its derivatives, including 3-phenylcoumarins, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, which include anticoagulant, anti-inflammatory, anticancer, and notably, antimicrobial activities. The antimicrobial potential of coumarins extends to a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

The mechanism of antimicrobial action for coumarins is multifaceted and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, interference with nucleic acid synthesis, and the generation of reactive oxygen species (ROS) leading to oxidative stress. The structural versatility of the coumarin nucleus allows for synthetic modifications to enhance potency and spectrum of activity, making it a promising scaffold for the development of novel antimicrobial agents.

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial properties of this compound and its analogs.

Data Presentation: Antimicrobial Activity of Representative Coumarin Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values for a selection of coumarin derivatives against various microbial strains, illustrating the potential antimicrobial efficacy within this compound class.

Table 1: Antibacterial Activity of Selected Coumarin Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
3-Phenylcoumarin Nitro/Amino Derivatives150 µM25 µg/mL--[1]
4-(3-(4-benzylpiperazin-1-yl)propoxy)-3-phenylcoumarinSignificant Activity---[1]
7-hydroxy substituted hydroxyphenyl-thiazolyl-coumarin62.5-125-15.6215.62-31.25[2]
Unsubstituted hydroxyphenyl-thiazolyl-coumarin62.5-125-15.6215.62-31.25[2]
Coumarin-linked Pyrazoles--1.95-15.6-[3]

Table 2: Antifungal Activity of Selected Coumarin Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
4-(3-(4-benzylpiperazin-1-yl)propoxy)-3-phenylcoumarinSignificant ActivitySignificant Activity[1]
7-hydroxy substituted hydroxyphenyl-thiazolyl-coumarin7.8115.62[2]
Methyl-substituted hydroxyphenyl-thiazolyl-coumarin7.8115.62[2]
Coumarin-linked Pyrazoles7.81-62.5-[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strain in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

    • Fungi: Culture the fungal strain on a suitable agar medium. Prepare a spore suspension and adjust the concentration to approximately 5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 1.5 x 10⁵ CFU/mL for bacteria.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control: A well containing broth and the highest concentration of DMSO used for the test compound.

    • Growth Control: A well containing only broth and the microbial inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disc Diffusion Assay for Zone of Inhibition

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test substance.

Materials:

  • Test compound

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial or fungal strains

  • Positive control antibiotic discs

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Preparation and Application of Discs:

    • Dissolve the test compound in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: Place a standard antibiotic disc on the agar.

    • Negative Control: Place a disc impregnated with DMSO on the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The diameter is measured in millimeters (mm).

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 24h for bacteria; 35°C, 48h for fungi) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_Disc_Diffusion cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Plate_Prep Prepare Agar Plates (MHA/SDA) Plate_Inoculation Inoculate Agar Plate with Microbial Suspension Plate_Prep->Plate_Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Disc_Prep Prepare Discs Impregnated with Test Compound Disc_Placement Place Discs on Agar Surface Disc_Prep->Disc_Placement Plate_Inoculation->Disc_Placement Incubation Incubate Plate (37°C, 24h for bacteria; 25-30°C, 48-72h for fungi) Disc_Placement->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone

Caption: Workflow for Agar Disc Diffusion Assay.

Antimicrobial_Mechanism cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Coumarin Coumarin Derivative Membrane Cell Membrane Disruption Coumarin->Membrane interacts with Enzyme Enzyme Inhibition Coumarin->Enzyme inhibits DNA Nucleic Acid Synthesis Interference Coumarin->DNA interferes with ROS Reactive Oxygen Species (ROS) Generation Coumarin->ROS induces Growth_Inhibition Inhibition of Growth Membrane->Growth_Inhibition Enzyme->Growth_Inhibition DNA->Growth_Inhibition Cell_Death Cell Death ROS->Cell_Death Growth_Inhibition->Cell_Death

Caption: Putative Antimicrobial Mechanisms of Coumarin Derivatives.

References

Application Notes: Cell-Based Assays Using 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a synthetic compound belonging to the coumarin class of molecules. Coumarins, both natural and synthetic, are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1] The presence of both the coumarin scaffold and a benzoic acid moiety suggests that this compound may exhibit a range of biological effects worthy of investigation in cell-based assay systems. These application notes provide detailed protocols for evaluating the potential anticancer activities of this compound, a common application for novel coumarin derivatives.[2][3]

Hypothesized Mechanism of Action:

Based on the known activities of similar coumarin and benzoic acid derivatives, it is hypothesized that this compound may exert anticancer effects by inhibiting critical cellular processes such as proliferation, survival, and migration. One potential mechanism could involve the modulation of signaling pathways that are frequently dysregulated in cancer, such as those involving transcription factors like STAT3, which has been shown to be a target of other coumarin derivatives.[4]

Below is a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-cancer effect.

hypothetical_signaling_pathway Growth_Factor_Receptor Growth_Factor_Receptor STAT3 STAT3 Growth_Factor_Receptor->STAT3 Phosphorylation Proliferation Proliferation STAT3->Proliferation Activation Apoptosis_Inhibition Apoptosis_Inhibition STAT3->Apoptosis_Inhibition Activation Test_Compound This compound Test_Compound->STAT3 Inhibition

Hypothesized STAT3 signaling pathway inhibition.

Experimental Protocols

The following are generalized protocols for assessing the anticancer effects of this compound in a cell-based setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

mtt_assay_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Add_Compound Add varying concentrations of This compound Seed_Cells->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compound on cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing a sub-lethal concentration of this compound.

  • Imaging: Capture images of the scratch at 0 hours and after 24 hours of incubation.

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

Data Presentation

The following tables present hypothetical data from the described assays.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)

Cell Line24 hours48 hours72 hours
HeLa85.252.128.9
MCF-792.565.841.3
HCT11678.449.625.7

Table 2: Apoptosis Analysis (Flow Cytometry) - Percentage of Apoptotic Cells after 48 hours

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
IC50 Concentration60.325.410.14.2
2x IC50 Concentration35.740.218.55.6

Table 3: Cell Migration (Wound Healing Assay) - Wound Closure (%) after 24 hours

TreatmentWound Closure (%)
Vehicle Control92.3
Sub-lethal Concentration35.1

Logical Relationships and Further Steps

The results from these initial assays can guide further investigation into the mechanism of action of this compound.

logical_relationship Initial_Screening Initial Screening (MTT, Apoptosis, Migration) Positive_Results Positive Results: - Decreased Viability - Increased Apoptosis - Inhibited Migration Initial_Screening->Positive_Results Mechanism_Studies Mechanism of Action Studies Positive_Results->Mechanism_Studies Western_Blot Western Blot (e.g., for STAT3 phosphorylation) Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies (Xenograft models) Mechanism_Studies->In_Vivo_Studies

Logical progression of research steps.

These application notes provide a framework for the initial cell-based evaluation of this compound. The provided protocols are standard methods in cancer drug discovery and can be adapted for other research areas depending on the hypothesized activity of the compound. The presented data is hypothetical and serves to illustrate the expected outcomes of such experiments. Further studies, including western blotting for specific protein targets and in vivo efficacy studies, would be necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: 3-(2-Oxo-2H-chromen-3-yl)benzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a well-established class of heterocyclic compounds with significant applications in material science, largely owing to their inherent photophysical properties. These properties, including strong fluorescence and environmental sensitivity, make them ideal candidates for the development of advanced materials. While direct applications of 3-(2-oxo-2H-chromen-3-yl)benzoic acid in material science are not extensively documented in publicly available literature, its structural similarity to other functionalized coumarins allows for the extrapolation of its potential uses. This document provides an overview of these potential applications, along with detailed experimental protocols for the synthesis and characterization of related compounds, which can be adapted for this compound.

Potential Applications in Material Science

Based on the known applications of structurally similar coumarin derivatives, this compound is a promising candidate for the following areas:

  • Fluorescent Probes and Sensors: The coumarin scaffold is highly fluorescent. The benzoic acid moiety can act as a recognition site or a point of attachment for other functional groups, enabling the design of fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. The fluorescence properties of such probes are often sensitive to the polarity of their environment.[1][2]

  • Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives are utilized as emitters or hosts in the emissive layer of OLEDs due to their high fluorescence quantum yields and thermal stability. The carboxylic acid group in this compound could be used to anchor the molecule to electrode surfaces or to tune the electronic properties of the material.

  • Nonlinear Optical (NLO) Materials: The extended π-conjugated system of the coumarin core can give rise to significant nonlinear optical properties. The benzoic acid substituent can further enhance these properties through intramolecular charge transfer, making this compound a candidate for applications in photonics and optoelectronics.

  • Smart Materials: The responsive fluorescence of the coumarin core to environmental stimuli can be harnessed to create "smart" materials that change their optical properties in response to changes in pH, temperature, or the presence of specific analytes.

Quantitative Data Summary

The following table summarizes key photophysical and crystallographic data for structurally related coumarin derivatives, providing a reference for the expected properties of this compound.

Compound NamePropertyValueReference
N-(2-Oxo-2H-chromen-3-yl)benzamideCrystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
a (Å)12.519(4)[3]
b (Å)4.748(3)[3]
c (Å)21.167(4)[3]
β (°)102.044(3)[3]
2-Oxo-2H-chromen-3-yl benzoateCrystal SystemTriclinic[4]
Space GroupP-1[4]
a (Å)6.9243(6)[4]
b (Å)7.7262(8)[4]
c (Å)11.8168(6)[4]
α (°)84.550(6)[4]
β (°)81.852(6)[4]
γ (°)83.023(8)[4]
3-Benzoxazol-2-yl-chromen-2-oneMolar Absorptivity (dm³/mol·cm)14,800 - 22,900[5]
Singlet Oxygen Quantum Yield (in CHCl₃)0.15[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of coumarin derivatives, which can be adapted for this compound.

Protocol 1: General Synthesis of Coumarin-3-Carboxylic Acids via Knoevenagel Condensation

This protocol is a general method for synthesizing coumarin-3-carboxylic acids from salicylaldehydes and active methylene compounds like Meldrum's acid.[6]

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Mixing Mix Reactants Salicylaldehyde->Mixing MeldrumsAcid Meldrum's Acid MeldrumsAcid->Mixing Catalyst Piperidine/Acetic Acid Catalyst->Mixing Solvent Ethanol Solvent->Mixing Reflux Reflux for 4h Mixing->Reflux Heat Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Crystallization Crystallize from AcOEt-hexane Washing->Crystallization Product Coumarin-3-Carboxylic Acid Derivative Crystallization->Product G cluster_reactants Reactants cluster_process Process cluster_product Product ChromanDione Chroman-2,3-dione Mixing Mix Reactants ChromanDione->Mixing BenzoylChloride Benzoyl Chloride BenzoylChloride->Mixing Base Triethylamine Base->Mixing Solvent Diethyl Ether Solvent->Mixing Stirring Stir at RT for 2h Mixing->Stirring Reflux Reflux for 2h Stirring->Reflux Heat Extraction Chloroform Extraction Reflux->Extraction Washing Wash with dil. HCl & Water Extraction->Washing Drying Dry over MgSO4 Washing->Drying Evaporation Remove Solvent Drying->Evaporation Crystallization Recrystallize from Chloroform-Hexane Evaporation->Crystallization Product 2-Oxo-2H-chromen-3-yl Benzoate Crystallization->Product G cluster_sample Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Compound Coumarin Derivative Preparation Prepare Solutions Compound->Preparation Solvents Solvents of Varying Polarity Solvents->Preparation Absorption UV-Vis Absorption Spectroscopy Preparation->Absorption Emission Fluorescence Emission Spectroscopy Preparation->Emission Analysis Analyze Spectra & Calculate Parameters Absorption->Analysis QuantumYield Quantum Yield Determination Emission->QuantumYield Emission->Analysis QuantumYield->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and effective methods for synthesizing this compound and related 3-arylcoumarins are the Perkin and Knoevenagel condensation reactions.

  • Perkin Reaction: This method involves the condensation of a salicylaldehyde with a phenylacetic acid derivative in the presence of a base catalyst, such as triethylamine and acetic anhydride.[1][2]

  • Knoevenagel Condensation: This route utilizes the reaction of a salicylaldehyde with a compound containing an active methylene group, such as a malonic acid derivative, in the presence of a basic catalyst like piperidine or an organocatalyst like L-proline.[3][4][5][6]

Q2: What are the recommended starting materials for the synthesis?

A2: For the synthesis of this compound, the recommended starting materials are:

  • Salicylaldehyde

  • 3-Carboxyphenylacetic acid (for the Perkin reaction) or a suitable derivative for the Knoevenagel condensation.

Q3: How can I purify the final product?

A3: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, aqueous ethanol, or a mixture of dimethylformamide (DMF) and water. The choice of solvent may depend on the specific impurities present. Washing the crude product with a saturated sodium bicarbonate solution can help remove unreacted acidic starting materials.

Q4: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: A singlet for the C4 proton of the coumarin ring, multiplets for the aromatic protons on both the coumarin and benzoic acid moieties, and a broad singlet for the carboxylic acid proton. The aromatic protons of the benzoic acid moiety will likely appear as a complex multiplet.

  • ¹³C NMR: A peak for the carbonyl carbon of the coumarin ring (around 160 ppm), a peak for the carboxylic acid carbonyl (around 170 ppm), and distinct signals for the aromatic carbons.

  • IR Spectroscopy: Characteristic peaks for a lactone carbonyl (C=O) group (around 1700-1750 cm⁻¹), a carboxylic acid carbonyl (C=O) group (around 1680-1710 cm⁻¹), an O-H stretch from the carboxylic acid (broad, around 2500-3300 cm⁻¹), and C=C stretching from the aromatic rings.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient catalyst. 4. Poor quality of starting materials. 5. Side reactions consuming reactants.1. Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. For Perkin reactions, temperatures are often in the range of 120-180°C.[7] 3. Use fresh, anhydrous catalyst. For Perkin reactions, ensure the base (e.g., triethylamine) is dry. 4. Purify starting materials before use. Salicylaldehyde can be distilled, and 3-carboxyphenylacetic acid can be recrystallized. 5. See "Common Side Reactions" section below.
Product is Difficult to Purify / Oily Product 1. Presence of unreacted starting materials. 2. Formation of side products, such as esters or decarboxylated compounds. 3. Presence of residual solvent.1. Wash the crude product with a suitable solvent to remove unreacted starting materials (e.g., sodium bicarbonate solution to remove acidic starting materials). 2. Optimize reaction conditions to minimize side reactions. Consider column chromatography for purification if recrystallization is ineffective. 3. Ensure the product is thoroughly dried under vacuum.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of starting materials or product at high temperatures. 2. Air oxidation of phenolic compounds.1. Lower the reaction temperature and/or shorten the reaction time. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Results 1. Variability in reagent quality. 2. Moisture in the reaction. 3. Inconsistent heating.1. Use reagents from the same batch or purify them before each use. 2. Use anhydrous solvents and reagents, and dry all glassware thoroughly. 3. Use an oil bath or a heating mantle with a temperature controller for consistent and even heating.

Experimental Protocols

Representative Protocol for Perkin Reaction

This is a representative protocol based on general procedures for the synthesis of 3-arylcoumarins. Optimization may be required.

Materials:

  • Salicylaldehyde

  • 3-Carboxyphenylacetic acid

  • Acetic anhydride

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1 equivalent), 3-carboxyphenylacetic acid (1.1 equivalents), and anhydrous toluene.

  • To this mixture, add anhydrous triethylamine (2.5 equivalents) and acetic anhydride (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid and unreacted 3-carboxyphenylacetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Representative Protocol for Knoevenagel Condensation

This is a representative protocol based on general procedures for the synthesis of coumarin-3-carboxylic acids. Optimization may be required.

Materials:

  • Salicylaldehyde

  • Malonic acid

  • Piperidine (catalyst)

  • Pyridine (solvent)

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture at 90-100°C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Comparison of General Synthesis Methods

Parameter Perkin Reaction Knoevenagel Condensation
Starting Materials Salicylaldehyde, Phenylacetic acid derivativeSalicylaldehyde, Active methylene compound
Catalyst Base (e.g., Triethylamine, Sodium Acetate)Base (e.g., Piperidine, L-proline)
Solvent Often high-boiling solvents (e.g., Toluene) or solvent-freeAlcohols, Pyridine, or solvent-free
Temperature High (120-180°C)Moderate (Room temperature to 100°C)
General Yields Moderate to good (40-80%)Good to excellent (70-95%)

Mandatory Visualizations

Synthesis_Workflow cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation Salicylaldehyde_P Salicylaldehyde Perkin_Reaction Perkin Condensation (Acetic Anhydride, Triethylamine) Salicylaldehyde_P->Perkin_Reaction 3_Carboxyphenylacetic_Acid 3-Carboxyphenylacetic Acid 3_Carboxyphenylacetic_Acid->Perkin_Reaction Crude_Product_P Crude Product Perkin_Reaction->Crude_Product_P Purification_P Purification (Recrystallization) Crude_Product_P->Purification_P Final_Product_P This compound Purification_P->Final_Product_P Salicylaldehyde_K Salicylaldehyde Knoevenagel_Reaction Knoevenagel Condensation (Piperidine, Pyridine) Salicylaldehyde_K->Knoevenagel_Reaction Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel_Reaction Crude_Product_K Crude Product Knoevenagel_Reaction->Crude_Product_K Purification_K Purification (Recrystallization) Crude_Product_K->Purification_K Final_Product_K This compound Purification_K->Final_Product_K

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_TLC Monitor reaction by TLC Start->Check_TLC Incomplete_Reaction Reaction Incomplete? Check_TLC->Incomplete_Reaction Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Check_Temp Check Reaction Temperature Incomplete_Reaction->Check_Temp No Increase_Time->Check_TLC Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Check_Catalyst Check Catalyst Activity/Amount Check_Temp->Check_Catalyst Temp OK Optimize_Temp->Check_TLC Use_Fresh_Catalyst Use Fresh/More Catalyst Check_Catalyst->Use_Fresh_Catalyst Check_Reagents Check Starting Material Purity Check_Catalyst->Check_Reagents Catalyst OK Use_Fresh_Catalyst->Check_TLC Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Successful_Reaction Proceed to Workup Check_Reagents->Successful_Reaction Reagents OK Purify_Reagents->Check_TLC

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Coumarin-Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of coumarin-benzoic acid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of coumarin-benzoic acid compounds?

Common impurities can include unreacted starting materials such as salicylaldehydes and malonic acid, side-products from condensation reactions, and decomposition products.[1][2] For instance, in the Knoevenagel condensation for synthesizing coumarin-3-carboxylic acid, residual reactants and byproducts from unintended aldol reactions can be present.[1][3]

Q2: Which purification techniques are most effective for coumarin-benzoic acid compounds?

The most common and effective purification techniques are recrystallization and column chromatography.[4] Recrystallization is often a good first choice for crystalline solids, while column chromatography is useful for separating compounds with different polarities.[4][5] High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) can be employed for achieving very high purity.

Q3: How do I choose an appropriate solvent for recrystallization?

The ideal recrystallization solvent should dissolve the coumarin-benzoic acid compound sparingly at room temperature but completely at an elevated temperature.[4][6] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Common solvent systems include aqueous ethanol and aqueous methanol.[4]

Q4: What are the key parameters to consider for column chromatography?

Key parameters for successful column chromatography include the choice of stationary phase (typically silica gel), the mobile phase (eluent), the column dimensions, and the sample loading technique.[7] The polarity of the eluent is critical and should be optimized using thin-layer chromatography (TLC) beforehand to achieve good separation.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out occurs instead of crystallization. - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Try a different solvent or a solvent mixture with a lower boiling point.
Low recovery of the purified compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
The purified compound is still impure. - The cooling process was too rapid, trapping impurities within the crystals.- The chosen solvent did not effectively separate the impurity.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). - The polarity of the eluent is too high or too low.- The column was not packed properly, leading to channeling.- Optimize the eluent system using TLC to achieve a greater difference in Rf values.- Repack the column carefully to ensure a uniform stationary phase.
Streaking or tailing of bands. - The sample was overloaded on the column.- The compound has low solubility in the eluent.- Use a smaller amount of the sample.- Choose a solvent system in which the compound is more soluble. For acidic compounds like coumarin-benzoic acids, adding a small amount of acetic or formic acid to the mobile phase can sometimes help.[8]
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Cracking of the silica gel bed. - The column ran dry.- Always maintain the solvent level above the top of the silica gel.
Multiple spots on TLC for a pure fraction. - The compound might be degrading on the silica gel plate.- Confirm purity using another analytical technique like NMR.[3]

Quantitative Data

Table 1: Solubility of Coumarin-3-Carboxylic Acid

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)38 mg/mL (199.84 mM)[9], 100 mg/mL (525.89 mM)[10][9][10][11]
WaterSlightly soluble (1 mg/mL)[11]

Table 2: Examples of Purification Conditions for Coumarin Derivatives

CompoundPurification MethodConditionsPurity/YieldReference
Coumarin-3-carboxylic acid derivativesRecrystallizationEthanolHigh purity
Simple CoumarinsMixed Solvent Recrystallization40% aqueous methanolHigh recovery[4]
7-hydroxy-4-methyl coumarinMixed Solvent Recrystallization34% aqueous ethanolHigh recovery[4]
Various Coumarins from Peucedanum decursivumHigh-Speed Counter-Current Chromatography (HSCCC)light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v)88.3% - 98.4%

Experimental Protocols

Protocol 1: Recrystallization of Coumarin-3-Carboxylic Acid
  • Dissolution: In a fume hood, place the crude coumarin-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of a Coumarin-Benzoic Acid Mixture
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., hexane:ethyl acetate mixtures). The ideal system should provide good separation of the desired compound from impurities (Rf value of the target compound around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure desired compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow A Crude Compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D J Insoluble Impurities C->J Remove E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G K Soluble Impurities in Mother Liquor F->K Remove H Dry Crystals G->H I Pure Crystals H->I

Caption: Workflow for the purification of coumarin-benzoic acid compounds by recrystallization.

Column_Chromatography_Workflow A Crude Mixture B Select Eluent (via TLC) A->B D Load Sample A->D C Pack Column with Silica Gel B->C C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions (via TLC) F->G H Combine Pure Fractions G->H K Impure Fractions G->K Discard/Repurify I Evaporate Solvent H->I J Purified Compound I->J

Caption: Workflow for the purification of coumarin-benzoic acid compounds by column chromatography.

References

Technical Support Center: Synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-oxo-2H-chromen-3-yl)benzoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Principal Synthetic Pathways

The synthesis of this compound can be approached through two primary routes: the Perkin reaction and the Suzuki-Miyaura cross-coupling reaction. Each method has its own set of advantages and challenges.

Synthetic_Pathways cluster_0 Perkin Reaction cluster_1 Suzuki-Miyaura Coupling Salicylaldehyde Salicylaldehyde Perkin_Product This compound Salicylaldehyde->Perkin_Product Acetic anhydride, Triethylamine 3-Carboxyphenylacetic_acid (3-Carboxyphenyl)acetic acid 3-Carboxyphenylacetic_acid->Perkin_Product 3-Bromocoumarin 3-Bromocoumarin Suzuki_Product This compound 3-Bromocoumarin->Suzuki_Product Pd catalyst, Base 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic_acid->Suzuki_Product

Caption: Overview of the primary synthetic routes to this compound.

Troubleshooting Guides

Perkin Reaction Troubleshooting

The Perkin reaction involves the condensation of salicylaldehyde with (3-carboxyphenyl)acetic acid in the presence of acetic anhydride and a weak base like triethylamine.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagentsEnsure salicylaldehyde is pure and free of oxidation products. Use freshly opened or distilled acetic anhydride.
Insufficient temperatureThe Perkin reaction often requires high temperatures (140-180°C) to proceed efficiently.[1] Gradually increase the reaction temperature.
Inappropriate baseWhile triethylamine is common, other bases like potassium acetate can be used. The choice of base can significantly impact the yield.
Premature decomposition of reactants or productsHigh temperatures can lead to decarboxylation or other side reactions. Optimize the reaction time to maximize product formation and minimize degradation.
Formation of Dark-Colored Byproducts Polymerization of salicylaldehydeUse an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Side reactions at high temperaturesLower the reaction temperature and extend the reaction time. Consider using microwave irradiation for more controlled heating.[1]
Difficult Product Isolation Product is soluble in the reaction mixtureAfter the reaction, pour the mixture into cold water to precipitate the product. Acidify with dilute HCl to ensure the carboxylic acid is protonated and less soluble.
Oily product instead of a solidTry trituration with a suitable solvent like diethyl ether or hexane to induce crystallization.
Suzuki-Miyaura Cross-Coupling Troubleshooting

This reaction involves the coupling of a 3-halocoumarin (e.g., 3-bromocoumarin) with 3-carboxyphenylboronic acid using a palladium catalyst and a base.[2]

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystUse a fresh, high-quality palladium catalyst. Pre-catalyst activation may be necessary for some palladium sources.
Inappropriate base or solventThe choice of base and solvent is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used.[4]
De-boronation of the boronic acidThis is a common side reaction.[5] Use milder reaction conditions (lower temperature) and ensure the base is not too strong.
De-halogenation of the 3-halocoumarinThis side reaction can be promoted by certain phosphine ligands and impurities.[6] Screen different phosphine ligands.
Formation of Homocoupling Byproducts Reaction of two molecules of the boronic acid or two molecules of the halocoumarinOptimize the stoichiometry of the reactants. A slight excess of the boronic acid is often used.
Poor Reproducibility Sensitivity to air and moisturePerform the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Difficult Product Purification Removal of palladium catalystUse a palladium scavenger resin or perform a filtration through Celite after the reaction.
Separation from starting materials and byproductsOptimize column chromatography conditions (e.g., solvent system, silica gel type). Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives a higher yield for this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is often preferred for the synthesis of 3-arylcoumarins as it typically offers higher yields and greater functional group tolerance compared to the Perkin reaction.[2] However, the Perkin reaction can be a viable option if the starting materials are readily available and the reaction conditions are optimized.

Q2: Can I use a different base in the Perkin reaction?

A2: Yes, while triethylamine is commonly used, other weak bases such as anhydrous potassium acetate or sodium acetate can also be employed.[1] The choice of base can influence the reaction rate and yield, so some optimization may be necessary.

Q3: What are the most critical parameters to control in a Suzuki-Miyaura coupling reaction?

A3: The most critical parameters are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[4][7] These factors are highly interdependent, and small changes can have a significant impact on the reaction outcome.

Q4: How can I minimize the formation of byproducts in the Suzuki-Miyaura coupling?

A4: To minimize byproducts, it is important to use high-purity reagents, degas the solvent to remove oxygen, and maintain an inert atmosphere throughout the reaction.[6] Careful optimization of the reaction conditions, particularly the base and temperature, can also help to suppress side reactions like de-boronation and de-halogenation.

Q5: The purification of my final product is challenging due to its poor solubility. What can I do?

A5: The carboxylic acid moiety can make the product less soluble in common organic solvents. For purification by column chromatography, you might need to use a more polar solvent system, such as a mixture of dichloromethane and methanol. Recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, can also be an effective purification method.

Experimental Protocols

General Protocol for Perkin Reaction

This is a general procedure and may require optimization for the specific synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Combine salicylaldehyde, (3-carboxyphenyl)acetic acid, acetic anhydride, and triethylamine in a round-bottom flask. B Heat the mixture to 140-160°C for 4-8 hours. A->B C Monitor the reaction progress by TLC. B->C D Cool the reaction mixture to room temperature. E Pour the mixture into ice-cold water and acidify with dilute HCl. D->E F Collect the precipitate by filtration. E->F G Wash the solid with cold water. F->G H Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). G->H

Caption: General workflow for the Perkin reaction synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), (3-carboxyphenyl)acetic acid (1.1 eq), acetic anhydride (3.0 eq), and triethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to 140-160°C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with stirring. Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure and may require optimization for the specific synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A In a Schlenk flask, combine 3-bromocoumarin, 3-carboxyphenylboronic acid, a palladium catalyst, a phosphine ligand, and a base. B Evacuate and backfill the flask with an inert gas (e.g., argon) three times. A->B C Add degassed solvent. B->C D Heat the reaction mixture to 80-110°C for 6-24 hours. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. G Filter the mixture through a pad of Celite. F->G H Acidify the filtrate with dilute HCl and extract with an organic solvent. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

  • Reaction Setup: To a Schlenk flask, add 3-bromocoumarin (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Acidify the filtrate with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize typical reaction conditions and reported yield ranges for the synthesis of 3-arylcoumarins via Perkin and Suzuki-Miyaura reactions. Please note that yields are highly substrate-dependent and optimization is crucial.

Table 1: Typical Conditions and Yields for Perkin-type Reactions

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Salicylaldehyde, Phenylacetic acidTriethylamineAcetic anhydride140-150570-85[8]
Substituted Salicylaldehydes, Phenylacetic acidsPotassium AcetateAcetic anhydride180660-80[8]

Table 2: Typical Conditions and Yields for Suzuki-Miyaura Coupling of 3-Halocoumarins

3-HalocoumarinArylboronic AcidCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-BromocoumarinPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water1001285-95[2]
3-ChlorocoumarinVarious arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water1101670-98[2]
3-BromocoumarinVarious arylboronic acidsPd(OAc)₂ / PCy₃Cs₂CO₃DMF1001080-92[3]

References

Technical Support Center: Synthesis of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of coumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of coumarins via common methods such as the Pechmann Condensation, Perkin Reaction, and Knoevenagel Condensation.

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1] While effective, it can be prone to side reactions, primarily the formation of chromone derivatives.

Q1: My Pechmann reaction is producing a significant, difficult-to-separate byproduct alongside my target 4-methylcoumarin. What is this side product and how can I minimize its formation?

A: The most common byproduct in the Pechmann condensation is the isomeric chromone.[1] The formation of a coumarin versus a chromone is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and reaction conditions.

  • Troubleshooting:

    • Catalyst Choice: Strong Brønsted acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) typically favor the formation of coumarins. In contrast, catalysts like phosphorus pentoxide (P₂O₅) are known to direct the reaction towards the formation of chromones in what is known as the Simonis reaction.[1]

    • Temperature Control: High temperatures can sometimes favor byproduct formation. It is crucial to optimize the temperature for your specific substrates. For many standard Pechmann reactions, temperatures around 110°C are effective without excessive byproduct formation.[1]

    • Solvent Selection: While often performed neat (solvent-free), the choice of solvent can impact yield. Protic polar solvents like ethanol may improve yields compared to aprotic polar solvents such as dichloromethane (DCM).[1]

Workflow for Minimizing Chromone Formation:

G start High Chromone Byproduct Detected catalyst Evaluate Catalyst start->catalyst p2o5 Using P₂O₅ or similar? catalyst->p2o5 temp Optimize Temperature high_temp Reaction Temp > 130°C? temp->high_temp solvent Consider Solvent Change neat Running solvent-free? solvent->neat p2o5->temp  No h2so4 Switch to H₂SO₄, TFA, or solid acid catalyst (e.g., Amberlyst-15) p2o5->h2so4  Yes end Improved Coumarin Yield h2so4->end high_temp->solvent  No lower_temp Lower temperature to 90-110°C and monitor reaction progress high_temp->lower_temp  Yes lower_temp->end add_solvent Attempt reaction in a high-boiling protic solvent (e.g., ethanol) neat->add_solvent  Yes neat->end  No add_solvent->end

Caption: Troubleshooting flowchart for chromone byproduct in Pechmann condensation.

Q2: My Pechmann reaction yield is very low, even without significant byproduct formation. What factors could be responsible?

A: Low yields can result from several factors, including catalyst deactivation, inappropriate reaction conditions, or issues with starting material reactivity.

  • Troubleshooting:

    • Catalyst Loading: Ensure the optimal amount of catalyst is used. For solid acid catalysts like Zn₀.₉₂₅Ti₀.₀₇₅O NPs, a loading of 10 mol% has been shown to be optimal, with lower or higher amounts reducing the yield.[1]

    • Substrate Reactivity: Phenols with electron-donating groups (e.g., resorcinol) are highly activated and react under milder conditions. Phenols with electron-withdrawing groups are less reactive and may require stronger catalysts or higher temperatures, which can also lead to degradation.[2]

    • Water Removal: The reaction generates water, which can inhibit the catalyst and reverse key steps. Performing the reaction under conditions that remove water can improve yields.

Perkin Reaction

The Perkin reaction synthesizes α,β-unsaturated aromatic acids (like o-coumaric acid) from aromatic aldehydes and acid anhydrides, which can then cyclize to form coumarins.[3]

Q1: My Perkin synthesis of coumarin from salicylaldehyde results in a high yield of a solid that is not coumarin. What is it?

A: A common side product in the Perkin reaction is the uncyclized trans-isomer, o-coumaric acid (or its acetylated form, o-acetoxy-cinnamic acid).[4] This intermediate does not readily lactonize to form coumarin under standard Perkin conditions.

  • Troubleshooting:

    • Reaction Mechanism: The formation of coumarin often proceeds through an intramolecular condensation of an O-acetylated salicylaldehyde intermediate, which directly yields coumarin. The intermolecular pathway leads to the unwanted o-coumaric acid derivative.[5]

    • Forcing Cyclization: If you have already isolated o-coumaric acid, it can be converted to coumarin in good yield by heating it with acetic anhydride and a small amount of iodine.[4]

    • Reaction Conditions: The use of triethylamine as a base has been reported to favor the intramolecular pathway, leading directly to coumarin in high yield.[5]

Reaction Pathways in Perkin Synthesis:

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Salicylaldehyde + Ac₂O B O-Acetyl Salicylaldehyde (Intermediate) A->B E Intermolecular Condensation A->E C Intramolecular Condensation B->C D Coumarin C->D F o-Acetoxy-cinnamic acid (Side Product) E->F

Caption: Competing reaction pathways in the Perkin synthesis of coumarin.

Knoevenagel Condensation

This condensation involves the reaction of an o-hydroxybenzaldehyde with an active methylene compound, often catalyzed by a weak base like piperidine. It is generally a high-yield reaction.[6]

Q1: The Knoevenagel condensation is supposed to be high-yielding, but my reaction is slow and the yield is poor. What can I do?

A: While generally efficient, the Knoevenagel condensation's success is sensitive to the choice of catalyst and reaction conditions.

  • Troubleshooting:

    • Catalyst System: The classic catalyst is piperidine, sometimes with a drop of acetic acid.[6] However, other catalysts like L-proline or the use of ionic liquids can significantly accelerate the reaction and improve yields.[6]

    • Reaction Time and Temperature: While some reactions proceed at room temperature, heating under reflux (e.g., in ethanol at 80°C) is common to ensure completion.[6] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.

    • Solvent-Free Conditions: For certain substrates, performing the reaction neat (solvent-free), especially under microwave irradiation, can lead to excellent yields and simpler workup procedures.

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data from various studies, illustrating how changes in reaction conditions can affect product yields.

Table 1: Effect of Catalyst on Pechmann Condensation Yield (Reaction: Phloroglucinol + Ethyl Acetoacetate → 5,7-Dihydroxy-4-methylcoumarin)

EntryCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Reference
1None110240[1]
2ZnO1105Traces[1]
3Zn₀.₉₇₅Ti₀.₀₂₅O110537[1]
4Zn₀.₉₂₅Ti₀.₀₇₅O1102.588[1]
5Cr(NO₃)₃·9H₂O (MW)-10 min95[7]
6InCl₃ (Ball Mill)Room Temp5 min95[8]

Table 2: Effect of Solvent on Pechmann Condensation Yield (Reaction: Phloroglucinol + EAA, Catalyst: Zn₀.₉₂₅Ti₀.₀₇₅O NPs)

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Dichloromethane40824[1]
2Ethyl Acetate70816[1]
3Acetonitrile80637[1]
4Ethanol80663[1]
5Solvent-Free1102.588[1]

Experimental Protocols

The following are representative protocols for the synthesis of common coumarin derivatives.

Protocol 1: Pechmann Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of a widely used coumarin via the Pechmann condensation.

  • Reagents:

    • Resorcinol (1.0 mmol)

    • Ethyl acetoacetate (1.1 mmol)

    • Amberlyst-15 (0.2 g) or concentrated H₂SO₄ (catalytic amount)

  • Procedure:

    • Combine resorcinol, ethyl acetoacetate, and the acid catalyst in a round-bottom flask.

    • Heat the reaction mixture in an oil bath at 110°C with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. If using a solid catalyst like Amberlyst-15, filter it off.

    • Pour the cooled filtrate into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to yield the pure product.

Protocol 2: Knoevenagel Synthesis of Ethyl Coumarin-3-carboxylate

This protocol details a Knoevenagel condensation followed by an intramolecular esterification.

  • Reagents:

    • Salicylaldehyde (8.2 mmol)

    • Diethyl malonate (9.4 mmol)

    • Ethanol (5 mL)

    • Piperidine (0.1 mL)

    • Acetic acid (1 drop)

  • Procedure:

    • To a 25 mL round-bottom flask, add salicylaldehyde, diethyl malonate, ethanol, piperidine, and one drop of acetic acid.

    • Add a boiling stone and fit the flask with a reflux condenser.

    • Heat the mixture under reflux for 1-2 hours.

    • Monitor the reaction by TLC (eluent: 60% diethyl ether/petroleum ether).

    • After completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the product.

References

Technical Support Center: Coumarin Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during coumarin synthesis. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

1. Why is my coumarin synthesis yield consistently low?

Low yields in coumarin synthesis can stem from several factors, depending on the specific reaction (e.g., Pechmann, Perkin, Knoevenagel).[1][2] Here are some common causes and their solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in the Pechmann condensation, insufficient heating may lead to incomplete reaction, while excessive heat can cause side product formation.[1]

    • Solution: Carefully optimize reaction conditions. For the Pechmann reaction, if the yield is low, consider increasing the temperature, but monitor for decomposition.[1] For Perkin reactions, which are heat-dependent, ensure the temperature is adequate for the condensation to occur.

  • Inappropriate Catalyst: The type and amount of catalyst can significantly impact the reaction outcome.

    • Solution: For Pechmann condensations, strong protic acids like sulfuric acid are common, but Lewis acids such as AlCl₃ or solid acid catalysts like montmorillonite K-10 can sometimes offer better yields and milder conditions.[3][4] In Knoevenagel condensations, weak bases like piperidine or pyridine are typically used as catalysts.[5] Ensure the correct catalyst is being used for your specific substrates and reaction type.

  • Poor Quality Reagents: Impurities in starting materials (phenols, aldehydes, β-ketoesters) can interfere with the reaction.

    • Solution: Use purified reagents. Recrystallize solid starting materials and distill liquid reagents if their purity is questionable.

  • Presence of Electron-Withdrawing Groups: In some reactions, like the Pechmann condensation, phenols with electron-withdrawing groups can exhibit lower reactivity, leading to poor yields.[2]

    • Solution: For less reactive substrates, consider using more forcing reaction conditions (higher temperature, stronger catalyst) or a different synthetic route that is more tolerant of the functional groups present.

2. I am observing significant side product formation. How can I improve the purity of my crude product?

The formation of side products is a common issue, particularly in reactions like the Perkin synthesis which can generate numerous byproducts due to the high temperatures employed.

  • Reaction Condition Optimization:

    • Solution: As with low yields, optimizing reaction conditions is key. In the Perkin reaction, using a molar excess of the anhydride can sometimes improve the yield of the desired product. For Pechmann condensations, using heterogeneous acid catalysts can lead to cleaner reactions and easier separation.

  • Choice of Synthesis Route:

    • Solution: If side product formation is persistent, consider an alternative synthetic pathway. The Knoevenagel condensation, for example, often proceeds under milder conditions than the Perkin reaction, which can lead to a cleaner reaction profile.

  • Purification Strategy:

    • Solution: A robust purification strategy is essential.

      • Recrystallization: This is a common and effective method for purifying solid coumarin derivatives.[6][7] The choice of solvent is critical; a mixed solvent system (e.g., ethanol/water) can be effective.[6]

      • Chromatography: Column chromatography using silica gel or alumina is a versatile technique for separating the desired coumarin from impurities.[8]

      • Acid-Base Extraction: Coumarins can often be dissolved in a hot alkaline solution and then precipitated by the addition of acid, which can help remove non-acidic impurities.[8]

3. My final coumarin product is difficult to purify. What are the best practices for purification?

Purification can be challenging, but a systematic approach can lead to a highly pure product.

  • Initial Work-up: After the reaction is complete, a proper work-up is the first step in purification. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove residual catalyst and water-soluble byproducts.[7]

  • Crystallization: For solid products, recrystallization is often the most effective purification method.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the coumarin is soluble, but the impurities are not. Allow the solution to cool slowly to form crystals. If a single solvent is not effective, a mixed-solvent system can be used.[6]

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.

    • Protocol: Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase (solvent system) that provides good separation of your desired product from impurities, as determined by Thin Layer Chromatography (TLC).[8]

  • Acid Treatment: For certain impurities, dissolving the crude product in a mineral acid like sulfuric acid and then allowing it to crystallize out upon cooling can be an effective purification method.[9]

Experimental Protocols

General Protocol for Pechmann Condensation

This protocol provides a general methodology for the synthesis of a 4-methylcoumarin derivative via the Pechmann condensation of a phenol with ethyl acetoacetate.

Materials:

  • Substituted Phenol (1 equivalent)

  • Ethyl acetoacetate (1-1.5 equivalents)

  • Acid Catalyst (e.g., concentrated H₂SO₄, AlCl₃, or a solid acid catalyst)

  • Ethanol (as a solvent, optional)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the phenol and ethyl acetoacetate. If using a solvent, add it at this stage.

  • Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture while stirring. For solid catalysts, they can be added directly.

  • Heating: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150°C, depending on the reactivity of the phenol and the catalyst used) and maintain it for the required time (from minutes to several hours).[1][10] Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto ice-cold water. A solid precipitate of the crude coumarin should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Neutralization: Suspend the crude solid in water and neutralize any remaining acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, aqueous ethanol) to obtain the pure coumarin derivative.[6]

    • Chromatography: If recrystallization does not yield a pure product, perform column chromatography on silica gel using an appropriate eluent system.[8]

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 7-hydroxy-4-methylcoumarin via Pechmann Condensation

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
H₂SO₄None10030 min~90%Representative
Montmorillonite K-10None12015 min>95%
ZrCl₄None802 h~92%[2]
IodineToluene1105 h~85%[1]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsNone1101 h88%[10]
Sulfated ZirconiaNone1703 h94%[1]
Microwave (Sulfated Zirconia)None15015 min99%[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Coumarin Synthesis Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Optimize_Conditions Optimize Conditions: - Adjust Temperature - Vary Reaction Time - Modify Reagent Ratios Check_Conditions->Optimize_Conditions Sub-optimal Check_Catalyst Evaluate Catalyst (Type, Amount, Activity) Check_Conditions->Check_Catalyst Optimal Success Improved Yield Optimize_Conditions->Success Change_Catalyst Change Catalyst: - Stronger/Milder Acid/Base - Lewis Acid - Heterogeneous Catalyst Check_Catalyst->Change_Catalyst Inappropriate Check_Reagents Assess Reagent Purity Check_Catalyst->Check_Reagents Appropriate Change_Catalyst->Success Purify_Reagents Purify Starting Materials (Recrystallization, Distillation) Check_Reagents->Purify_Reagents Impure Consider_Route Consider Alternative Synthetic Route Check_Reagents->Consider_Route Pure Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in coumarin synthesis.

Pechmann_Condensation_Mechanism Reactants Phenol + β-Ketoester Transesterification Transesterification (Acid Catalyzed) Reactants->Transesterification Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 EAS Electrophilic Aromatic Substitution (Intramolecular Cyclization) Intermediate1->EAS Intermediate2 Cyclized Intermediate EAS->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Coumarin Dehydration->Product

Caption: Simplified mechanism of the Pechmann condensation for coumarin synthesis.[3]

References

Technical Support Center: Overcoming Poor Solubility of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of coumarin compounds.

Troubleshooting Guides

Issue: My coumarin compound precipitates out of solution during my in vitro assay.

Answer:

Precipitation of a coumarin compound during an in vitro assay is a common issue that can lead to inaccurate and unreliable results.[1] This guide provides a step-by-step approach to troubleshoot and resolve this problem.

Step 1: Confirm Precipitation

  • Visual Inspection: Carefully observe the assay plate or tubes for any signs of cloudiness, turbidity, or visible particles.

  • Centrifugation: Centrifuge a sample of the assay solution. The presence of a pellet confirms compound precipitation.[1]

Step 2: Identify the Cause

The precipitation is likely due to the compound's concentration exceeding its solubility limit in the final assay buffer. This can be influenced by several factors, including:

  • High final concentration of the compound.

  • Low percentage of organic co-solvent (e.g., DMSO) in the final assay volume.

  • Incompatibility of the compound with components of the assay buffer (e.g., salts, proteins).

Step 3: Implement Solutions

Based on the potential cause, consider the following solutions. It is recommended to test these solutions systematically to identify the most effective approach for your specific compound and assay.

  • Decrease the Final Compound Concentration: If the experimental design allows, reducing the final concentration of the coumarin compound may prevent precipitation.

  • Increase the Co-solvent Concentration: Gradually increase the percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), in the final assay volume.[2] Be mindful that high concentrations of organic solvents can affect protein function and cell viability. It is crucial to run appropriate vehicle controls to account for any solvent effects.

  • Utilize a Different Co-solvent: Some coumarins may be more soluble in other co-solvents like ethanol, methanol, or N,N-dimethylformamide (DMF).[3][4]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[5][6][7][8][9] Beta-cyclodextrin (β-CD) and its derivatives are commonly used.[5][6][8][9]

  • Formulate with Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the coumarin compound, enhancing its solubility.[2]

  • pH Adjustment: For coumarin derivatives with ionizable functional groups, adjusting the pH of the assay buffer can significantly impact solubility.[2][10]

Experimental Workflow for Troubleshooting Precipitation

G start Precipitation Observed confirm Confirm Precipitation (Visual, Centrifugation) start->confirm cause Identify Potential Cause (Concentration, Co-solvent, Buffer) confirm->cause solution Select a Solution cause->solution decrease_conc Decrease Final Concentration solution->decrease_conc Simple increase_cosolvent Increase Co-solvent % solution->increase_cosolvent Common change_cosolvent Change Co-solvent solution->change_cosolvent Alternative use_cyclodextrin Use Cyclodextrins solution->use_cyclodextrin Formulation use_surfactant Use Surfactants solution->use_surfactant Formulation adjust_ph Adjust pH solution->adjust_ph If Ionizable retest Re-run Assay and Observe decrease_conc->retest increase_cosolvent->retest change_cosolvent->retest use_cyclodextrin->retest use_surfactant->retest adjust_ph->retest end Issue Resolved retest->end Success end_fail Issue Persists (Try another solution) retest->end_fail Failure end_fail->solution

Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the initial strategies to improve the solubility of a newly synthesized coumarin derivative?

A1: For a new coumarin compound, a tiered approach is recommended:

  • Co-solvents: Start by dissolving the compound in a water-miscible organic solvent like DMSO, ethanol, or DMF.[3][4] Determine the maximum stock concentration and the tolerance of your experimental system to the solvent.

  • pH Adjustment: If the coumarin has acidic or basic functional groups, evaluate its solubility at different pH values.[2][10]

  • Heating and Sonication: Gentle heating and sonication can aid in the dissolution process, but be cautious of compound stability at elevated temperatures.[11]

Q2: How do I choose between different solubility enhancement techniques like co-solvents, cyclodextrins, and nanoparticles?

A2: The choice of technique depends on several factors:

  • Experimental System: For in vitro assays, co-solvents and cyclodextrins are often sufficient. For in vivo studies, more advanced formulations like nanoparticles may be necessary to improve bioavailability.[12][13][14]

  • Compound Properties: The chemical structure of the coumarin will influence its interaction with different excipients.

  • Downstream Applications: Consider if the chosen method will interfere with subsequent analyses.

The following diagram illustrates a decision-making process for selecting a solubility enhancement technique.

G start Poorly Soluble Coumarin is_in_vitro In Vitro Assay? start->is_in_vitro try_cosolvent Use Co-solvents (DMSO, Ethanol) is_in_vitro->try_cosolvent Yes is_in_vivo In Vivo Study? is_in_vitro->is_in_vivo No is_soluble_cosolvent Soluble? try_cosolvent->is_soluble_cosolvent try_cyclodextrin Try Cyclodextrins is_soluble_cosolvent->try_cyclodextrin No end_solution Optimized Formulation is_soluble_cosolvent->end_solution Yes is_soluble_cd Soluble? try_cyclodextrin->is_soluble_cd is_soluble_cd->is_in_vivo No is_soluble_cd->end_solution Yes nanoparticles Consider Nanoparticle Formulations (Liposomes, SLNs, Polymeric NPs) is_in_vivo->nanoparticles Yes solid_dispersion Consider Solid Dispersions is_in_vivo->solid_dispersion Consider Also nanoparticles->end_solution solid_dispersion->end_solution

Decision tree for selecting a solubility enhancement method.

Q3: What are the potential impacts of solubility enhancement methods on the bioactivity of my coumarin compound?

A3: Solubility enhancement techniques can potentially influence the bioactivity of a coumarin compound.[15][16]

  • Co-solvents: High concentrations can denature proteins or disrupt cell membranes, leading to non-specific effects.

  • Cyclodextrins: The complexation of the coumarin within the cyclodextrin cavity might sterically hinder its interaction with the biological target.

  • Nanoparticles: The release kinetics of the coumarin from the nanoparticle can affect its concentration at the target site and, consequently, its observed activity.

It is essential to include appropriate controls in your experiments to distinguish between the true bioactivity of the coumarin and any artifacts introduced by the formulation.

Data Presentation

The following table summarizes the improvement in aqueous solubility of a model coumarin compound using various techniques.

Solubility Enhancement TechniqueCarrier/Co-solventFold Increase in Solubility (approx.)Reference
Co-crystallization Trimesic Acid2.18[17]
3,5-dihydroxybenzoic acid1.68[17]
Hydroquinone1.63[17]
Inclusion Complexation β-CyclodextrinVaries (dependent on molar ratio)[5][6]
Solid Dispersion Hydrophilic PolymerSignificant (method-dependent)[18][19][20]
Co-solvency 1,4-Dioxane with MethanolVaries with temperature and mole fraction[21]
Water-DMFHighest among DMF, ACN, and DMSO mixtures[3]
Nanoparticles Solid Lipid Nanoparticles (SLNs)Formulation dependent[13]
Polymeric NanoparticlesFormulation dependent[12]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound.[22]

Materials:

  • Coumarin compound

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the coumarin compound to a vial to create a suspension.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).[23][24]

  • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[22]

  • After equilibration, centrifuge the suspension at high speed to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant if necessary and quantify the concentration of the dissolved coumarin using a suitable analytical method.

Protocol 2: Preparation of a Coumarin-β-Cyclodextrin Inclusion Complex

This protocol describes a method for preparing a coumarin-β-cyclodextrin inclusion complex to enhance aqueous solubility.[5][8]

Materials:

  • Coumarin compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Water

  • Ultrasonic bath

  • Magnetic stirrer

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare a solution of the coumarin compound in ethanol.

  • Prepare a solution of β-CD in water.

  • Place both solutions in an ultrasonic bath for 1 minute for complete solubilization.

  • Pour the β-CD solution into the coumarin solution while stirring.

  • Continue stirring the mixture at a constant speed (e.g., 600 rpm) for 24 hours.[8]

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the remaining residue in ultrapure water.

  • Filter the solution, then freeze and lyophilize to obtain the solid inclusion complex powder.[5][8]

References

Technical Support Center: Optimization of Cou-marin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for coumarin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during coumarin synthesis via Pechmann, Knoevenagel, and Perkin reactions.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst: The chosen catalyst may be inappropriate for the specific substrates or may have degraded.

    • Solution: Screen a variety of catalysts. For Pechmann condensation, common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids like ZrCl₄ and TiCl₄[1][2]. For Knoevenagel condensation, bases like piperidine or catalysts such as Fe₃O₄@sulfosalicylic acid magnetic nanoparticles can be effective[1][2]. Ensure the catalyst is fresh and properly handled.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: Optimize the reaction temperature. For instance, in some Pechmann reactions, increasing the temperature from 60°C to 110°C has been shown to significantly improve yield and reduce reaction time[3]. However, excessively high temperatures (e.g., 150°C) can sometimes lead to decomposition and reduced yield[4].

  • Incorrect Solvent: The solvent can significantly influence reaction rates and yields.

    • Solution: Conduct the reaction in different solvents or under solvent-free conditions. For some Knoevenagel condensations, ethanol has been found to be an optimal solvent[5]. Solvent-free conditions, sometimes under microwave irradiation or using deep eutectic solvents, have also proven effective for both Pechmann and Knoevenagel reactions, offering environmental benefits and potentially higher yields[1][5][6].

  • Poor Quality of Starting Materials: Impurities in phenols, β-ketoesters, or aldehydes can inhibit the reaction.

    • Solution: Use purified starting materials. Recrystallization or distillation of reactants may be necessary.

  • Presence of Water: For reactions using water-sensitive catalysts (e.g., many Lewis acids), trace amounts of water can deactivate the catalyst.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_temp Optimize Temperature check_catalyst->check_temp If no improvement sub_catalyst Try alternative catalysts (e.g., solid acids, ionic liquids). check_catalyst->sub_catalyst check_solvent Screen Solvents check_temp->check_solvent If no improvement sub_temp Systematically vary temperature (e.g., 50°C, 80°C, 110°C). check_temp->sub_temp check_reagents Verify Reagent Purity check_solvent->check_reagents If no improvement sub_solvent Test different polarity solvents or solvent-free conditions. check_solvent->sub_solvent check_conditions Ensure Anhydrous Conditions check_reagents->check_conditions If no improvement sub_reagents Purify starting materials (distillation/recrystallization). check_reagents->sub_reagents sub_conditions Use dry solvents and inert atmosphere. check_conditions->sub_conditions success Improved Yield sub_catalyst->success Success sub_temp->success Success sub_solvent->success Success sub_reagents->success Success sub_conditions->success Success

Caption: Troubleshooting workflow for addressing low product yield in coumarin synthesis.

Issue 2: Formation of Side Products/Impure Product

Possible Causes & Solutions

  • Side Reactions: Depending on the reaction type, various side reactions can occur. In Pechmann condensation, chromone formation can be a competing reaction[7]. In Perkin reactions, the formation of isomeric products is possible.

    • Solution: Adjusting the catalyst and reaction conditions can favor the desired product. For example, in the Pechmann reaction, the choice of condensing agent can influence the outcome, with phosphorus pentoxide sometimes favoring chromone synthesis (Simonis reaction)[7].

  • Decomposition of Reactants or Products: High temperatures or harsh acidic/basic conditions can lead to the degradation of starting materials or the coumarin product.

    • Solution: Use milder reaction conditions. This could involve using a more active catalyst that allows for lower temperatures, or employing methods like ultrasound or microwave irradiation which can sometimes reduce reaction times and minimize side product formation[5][8].

  • Incomplete Reaction: Unreacted starting materials are a common impurity.

    • Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Ineffective Purification: The chosen purification method may not be suitable for separating the product from specific impurities.

    • Solution: Employ appropriate purification techniques. Column chromatography using silica gel or alumina is a common and effective method[9]. Recrystallization from a suitable solvent system is also widely used. For coumarin-3-carboxylic acids that are difficult to purify by crystallization, column chromatography may be necessary[9]. A mixed solvent approach for recrystallization can also improve recovery and purity[10].

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for my desired coumarin derivative?

A1: The choice of method depends on the substitution pattern of the desired coumarin:

  • Pechmann Condensation: Generally the most popular method for synthesizing coumarins, especially 4-substituted coumarins. It involves the reaction of a phenol with a β-ketoester under acidic conditions[1][2][7].

  • Knoevenagel Condensation: A versatile method for synthesizing 3-substituted coumarins by reacting a salicylaldehyde with an active methylene compound[11][12].

  • Perkin Reaction: One of the classical methods, typically used for synthesizing the parent coumarin or derivatives from salicylaldehyde and an acid anhydride[10][13].

  • Wittig Reaction: Can also be employed for coumarin synthesis, often involving a reaction between a salicylaldehyde and a phosphonium ylide[12].

Q2: How can I make my coumarin synthesis more "green" or environmentally friendly?

A2: Several strategies can be employed:

  • Use of Green Solvents: Replace hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DESs)[5][6].

  • Solvent-Free Conditions: Many coumarin syntheses can be performed neat (without a solvent), often with the aid of microwave or ultrasound irradiation[1][5][8].

  • Reusable Catalysts: Employ solid acid catalysts, magnetic nanoparticle-supported catalysts, or ionic liquids that can be recovered and reused for multiple reaction cycles[1][2][6].

Q3: What is the role of microwave irradiation in coumarin synthesis?

A3: Microwave irradiation is an energy source that can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating[5][8]. It can be particularly effective in solvent-free reactions.

Q4: My product is an oil and won't crystallize. How can I purify it?

A4: If your coumarin derivative is an oil or resists crystallization, the primary method for purification is column chromatography. You can use silica gel or alumina as the stationary phase and a suitable solvent system (e.g., hexane/ethyl acetate mixtures) as the mobile phase.

Q5: How do I choose the right catalyst for a Pechmann condensation?

A5: The choice of catalyst can significantly impact the reaction. While strong Brønsted acids like H₂SO₄ are traditional, they can be corrosive and lead to side products[14]. Modern alternatives include:

  • Lewis Acids: FeCl₃, ZrCl₄, AlCl₃ can be effective and sometimes milder[1][15].

  • Solid Acids: Amberlyst-15, sulfated zirconia, and other heterogeneous catalysts are advantageous due to easy separation and reusability[1][16].

  • Ionic Liquids: Can act as both solvent and catalyst, offering a greener alternative[6]. The optimal catalyst often depends on the specific phenol and β-ketoester being used, so screening may be necessary.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of coumarin synthesis.

Table 1: Effect of Catalyst on Pechmann Condensation Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄ (conc.)NoneRT0.585[17]
FeCl₃·6H₂O (10)None80195[15]
Amberlyst-15None1101.592[18]
ZnBr₂None120-High[19]
Sulfated ZirconiaNone1200.598[20]

Table 2: Effect of Solvent on Knoevenagel Condensation Yield

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Salicylaldehyde, MalononitrileFeCl₃EtOHReflux72[5]
Salicylaldehyde, MalononitrileFeCl₃H₂OReflux55[5]
Salicylaldehyde, MalononitrileFeCl₃TolueneReflux45[5]
Salicylaldehyde, Dimethyl MalonateCholine Chloride:UreaNone (DES)8085[21]
Salicylaldehyde, Ethyl AcetoacetatePiperidineNone (MW)-90-92[8]

Table 3: Effect of Temperature on Yield

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
PechmannChCl/L-(+)-TANone (DES)60Lower[3]
PechmannChCl/L-(+)-TANone (DES)11098[3]
PechmannChCl/L-(+)-TANone (DES)120Slightly Lower[3]
KnoevenagelNoneWaterr.t.65[4]
KnoevenagelNoneWater8095[4]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using FeCl₃·6H₂O

This protocol is adapted from the synthesis of 7-hydroxy-4-methylcoumarin.

  • Reactant Mixture: In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.1 mmol).

  • Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 10 mol%) to the mixture.

  • Reaction: Heat the mixture at 80°C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the pure 7-hydroxy-4-methylcoumarin.

Protocol 2: General Procedure for Knoevenagel Condensation using a Deep Eutectic Solvent (DES)

This protocol is based on the synthesis of coumarin-3-carboxylates.

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea (1:2 molar ratio) and heating at 80°C until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a flask containing the prepared DES, add salicylaldehyde (1.0 mmol) and an active methylene compound (e.g., dimethyl malonate, 1.1 mmol).

  • Reaction: Stir the mixture at 80°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, add water to the mixture. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative. The aqueous filtrate containing the DES can often be evaporated and reused[21].

Workflow for Optimizing Coumarin Synthesis

OptimizationWorkflow start Define Target Coumarin select_method Select Synthesis Method (Pechmann, Knoevenagel, etc.) start->select_method initial_exp Run Initial Experiment (Literature Conditions) select_method->initial_exp analyze Analyze Results (Yield, Purity via TLC/NMR) initial_exp->analyze is_optimal Is Yield/Purity > 85%? analyze->is_optimal optimize_catalyst Optimize Catalyst (Type & Loading) is_optimal->optimize_catalyst No final_protocol Final Optimized Protocol is_optimal->final_protocol Yes optimize_temp Optimize Temperature optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent/ Solvent-Free Conditions optimize_temp->optimize_solvent optimize_solvent->initial_exp Re-run with new conditions

Caption: A systematic workflow for the optimization of coumarin synthesis reaction conditions.

References

Technical Support Center: Preparation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of 3-(2-oxo-2H-chromen-3-yl)benzoic acid. High purity of this compound is critical for reliable downstream applications, and this document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the best possible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing 3-substituted coumarins, including the target compound, are the Knoevenagel and Perkin condensations.

  • Knoevenagel Condensation: This is often the preferred method. It involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as 3-carboxyphenylacetic acid or malonic acid, typically catalyzed by a weak base like piperidine or an amino acid like L-proline.[1][2][3] This method is versatile and can provide good yields under relatively mild conditions.[4]

  • Perkin Reaction: This reaction involves condensing a salicylaldehyde with the anhydride of a phenylacetic acid derivative in the presence of its corresponding carboxylate salt or a tertiary amine.[5][6] While effective, it often requires higher temperatures, which can lead to the formation of side products.

Q2: What are the most likely impurities I might encounter during the synthesis?

A2: Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual salicylaldehyde or the active methylene compound (e.g., 3-carboxyphenylacetic acid) are common.

  • Reaction Intermediates: Incomplete cyclization can leave behind intermediates, such as the corresponding o-hydroxycinnamic acid derivative.

  • Side Products: High temperatures, particularly in the Perkin reaction, can generate undesired byproducts. Side reactions in Knoevenagel condensations can also occur, though they are generally less frequent under optimized conditions.

  • Catalyst Residues: Traces of the base catalyst (e.g., piperidine, triethylamine) may remain in the crude product.

  • Solvents: Residual solvents from the reaction or workup can be trapped in the solid product.

Q3: My final product has a low and broad melting point range. What does this indicate?

A3: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range (usually <2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid and causing it to melt over a wider temperature range.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is the most effective and widely used method for purifying this type of solid organic compound. The key is selecting an appropriate solvent or solvent system in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Common Solvents: For polar coumarins and benzoic acids, solvents like ethanol, aqueous ethanol, methanol, acetonitrile, or dimethylformamide (DMF) are often effective.[7][8] A mixed solvent system (e.g., ethanol/water) can be particularly useful for achieving optimal solubility characteristics.[9]

Q5: What analytical techniques are recommended for assessing the purity of my final product?

A5: A combination of techniques should be used to confirm both the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.[10]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. The parent coumarin-3-carboxylic acid melts at 189-192 °C.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the lactone and carboxylic acid, C=C, aromatic rings).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and solutions?

  • Answer: Low yield can be attributed to several factors. Systematically check the following:

    • Purity of Starting Materials: Ensure your salicylaldehyde and active methylene compound are pure. Impurities can inhibit the reaction.

    • Catalyst Activity: The base catalyst (e.g., piperidine, triethylamine) may have degraded. Use a fresh bottle or a newly opened one.

    • Reaction Conditions:

      • Temperature: The reaction may require higher temperatures (reflux) to proceed efficiently. Perkin reactions, in particular, often need temperatures above 120 °C.[5]

      • Time: The reaction may not have run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Moisture: Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to water. Water can sometimes interfere with the condensation steps.

    • Workup Procedure: During workup, the product is typically precipitated by acidifying the reaction mixture. Ensure the pH is low enough to fully protonate the carboxylic acid, making it insoluble in the aqueous solution.

Problem 2: The Crude Product is an Oil and Fails to Crystallize

  • Question: After the workup, my product is a sticky oil instead of a solid. How can I induce crystallization?

  • Answer: Oily products are often due to persistent impurities or residual solvent.

    • Trituration: Try stirring or grinding the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., a cold non-polar solvent like hexane or diethyl ether). This can often wash away oily impurities and induce crystallization.

    • Solvent Removal: Ensure all reaction solvent has been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents like DMF.

    • Recrystallization Attempt: Dissolve the oil in a minimal amount of a suitable hot solvent (like ethanol) and then cool it very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth. Seeding with a previously obtained pure crystal can also be effective.

Problem 3: Impurities Persist After a Single Recrystallization

  • Question: I have recrystallized my product, but analytical data (NMR, TLC) still shows the presence of impurities. What should I do next?

  • Answer: If one recrystallization is insufficient, consider the following steps:

    • Second Recrystallization: Perform another recrystallization, possibly using a different solvent system.[7] Impurities that co-crystallize in one solvent may be soluble in another.

    • Hot Filtration: If the impurity is an insoluble solid, perform a hot filtration of the saturated solution before allowing it to cool. This will remove any suspended, insoluble materials.

    • Activated Charcoal: If the impurity is a colored compound, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

    • Column Chromatography: If recrystallization fails to remove a persistent impurity with similar solubility, purification by column chromatography over silica gel is the next logical step.

Data Presentation

Table 1: Comparison of Primary Synthetic Routes for 3-Arylcoumarins

FeatureKnoevenagel CondensationPerkin Reaction
Reactants Salicylaldehyde, Active Methylene Compound (e.g., Phenylacetic acid, Malonic acid)Salicylaldehyde, Acid Anhydride
Catalyst/Reagent Weak base (e.g., Piperidine, L-proline)[3]Corresponding carboxylate salt or tertiary amine (e.g., Triethylamine)[4][5]
Typical Temperature Room Temperature to Reflux (~80-110 °C)High Temperature (~120-180 °C)[5][12]
Advantages Milder conditions, often higher yields, fewer side products.A classic and direct method.
Disadvantages Can be sensitive to reactant purity.High temperatures can lead to side reactions and lower yields; requires an acid anhydride.
Common Impurities Unreacted starting materials, residual catalyst.Dehydration byproducts, unreacted starting materials, tar-like substances from high heat.

Table 2: Physical Characterization Data for Coumarin-3-Carboxylic Acid and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Coumarin-3-carboxylic acidC₁₀H₆O₄190.15189-192
6-Iodocoumarin-3-carboxylic acidC₁₀H₅IO₄316.05204-206[13]
Benzo[7][12]coumarin-3-carboxylic acidC₁₄H₈O₄240.21234-237[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is a representative procedure based on established Knoevenagel condensations for similar 3-substituted coumarins.[2][3]

Materials:

  • Salicylaldehyde

  • 3-Carboxyphenylacetic acid

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • Hydrochloric Acid (HCl), 2M solution

  • Distilled Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add salicylaldehyde (1.0 eq), 3-carboxyphenylacetic acid (1.05 eq), and absolute ethanol (20 mL).

  • Stir the mixture to dissolve the solids.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of cold distilled water while stirring.

  • Slowly add 2M HCl dropwise to the aqueous mixture until the pH is approximately 2-3. This will protonate the carboxylic acid and cause the product to precipitate.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with two portions of cold distilled water (2 x 20 mL).

  • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water). For this example, 95% ethanol is used.

  • Dissolution: Place the crude, dry this compound into an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is just completely dissolved. Do not add excess solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the pure crystals in a vacuum oven to remove all traces of solvent. Characterize the final product by NMR and melting point analysis.

Visualizations

G start_end start_end process process purification purification analysis analysis Start Start: Weigh Reactants Synthesis Synthesis: Knoevenagel Condensation Start->Synthesis Workup Reaction Workup: Acidification & Precipitation Synthesis->Workup Filtration Crude Product Isolation: Vacuum Filtration & Washing Workup->Filtration Drying_Crude Drying of Crude Product Filtration->Drying_Crude Purification Purification: Recrystallization Drying_Crude->Purification Drying_Pure Drying of Pure Product Purification->Drying_Pure Analysis Characterization: NMR, MP, IR, MS Drying_Pure->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for the synthesis and purification of the target compound.

G cluster_reaction Knoevenagel Condensation reactant reactant intermediate intermediate product product catalyst catalyst R1 Salicylaldehyde R1_plus_R2 + R2 3-Carboxyphenylacetic acid Cat Piperidine (Base Catalyst) Step1 Step 1: Nucleophilic Addition Cat->Step1 facilitates R1_plus_R2->Step1 Intermediate Intermediate (Unstable Adduct) Step1->Intermediate Step2 Step 2: Dehydration & Cyclization (-H₂O) Intermediate->Step2 Product This compound Step2->Product

Caption: Simplified reaction pathway for the Knoevenagel condensation.

G problem problem cause cause solution solution P1 Problem: Low Product Yield C1 Cause: Impure Starting Materials? P1->C1 C2 Cause: Incorrect Reaction Conditions? P1->C2 C3 Cause: Ineffective Catalyst? P1->C3 C4 Cause: Incomplete Precipitation During Workup? P1->C4 S1 Solution: Verify purity of reactants (e.g., via NMR or MP) C1->S1 S2 Solution: Optimize temp & time. Monitor with TLC. C2->S2 S3 Solution: Use fresh catalyst. C3->S3 S4 Solution: Ensure pH is acidic (2-3) and cool sufficiently. C4->S4

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Oxo-2H-chromen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common issues encountered during the scaled-up synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential challenges in your experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, focusing on the most common synthetic routes: the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction Troubleshooting

The Perkin reaction is a classical method for synthesizing 3-arylcoumarins. When scaling up, you might encounter the following issues:

Question Possible Cause(s) Troubleshooting Steps
Low to no product yield? 1. Insufficient reaction temperature: The Perkin reaction often requires high temperatures (typically >150 °C) to proceed efficiently. 2. Base inefficiency: The base (e.g., sodium acetate, triethylamine) may not be anhydrous or may have lost its activity. 3. Impure starting materials: Salicylaldehyde or 3-carboxyphenylacetic acid may contain impurities that inhibit the reaction. 4. Premature decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or the product.1. Optimize temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal range. 2. Use fresh, anhydrous base: Ensure the base is dry and freshly opened or properly stored. Consider using a stronger base like potassium carbonate if yields remain low. 3. Purify starting materials: Recrystallize or distill starting materials if their purity is questionable. 4. Monitor reaction progress: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid degradation.
Formation of a complex mixture of side products? 1. Side reactions of the anhydride: Acetic anhydride can self-condense or react with other species at high temperatures. 2. Decarboxylation: The carboxylic acid groups on the starting material or product may decarboxylate under harsh reaction conditions. 3. Intermolecular condensation: Undesired intermolecular reactions can occur, leading to polymeric materials.1. Control stoichiometry: Use a slight excess of the anhydride to favor the desired reaction. 2. Optimize temperature and time: Avoid excessively high temperatures and prolonged heating. 3. Consider a milder catalyst: Explore alternative bases or catalysts that may promote the reaction at lower temperatures.
Difficulty in product isolation and purification? 1. Product solubility: The carboxylic acid functionality can make the product soluble in aqueous base, complicating extraction. 2. Removal of unreacted starting materials: 3-Carboxyphenylacetic acid and the product have similar acidic properties, making separation by simple extraction challenging. 3. Tar formation: High-temperature reactions can lead to the formation of tarry byproducts that are difficult to remove.1. Acidification and precipitation: Carefully acidify the reaction mixture to precipitate the product. Wash the precipitate thoroughly with water to remove inorganic salts. 2. Recrystallization: Use a suitable solvent system (e.g., ethanol/water, acetic acid/water) for recrystallization to purify the product. 3. Column chromatography: If recrystallization is ineffective, silica gel chromatography with an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid) may be necessary, although this can be challenging on a large scale.
Knoevenagel Condensation Troubleshooting

The Knoevenagel condensation offers a milder alternative to the Perkin reaction. Here are some common issues and solutions:

Question Possible Cause(s) Troubleshooting Steps
Slow or incomplete reaction? 1. Catalyst deactivation: The base catalyst (e.g., piperidine, L-proline) may be poisoned by acidic impurities or used in insufficient amounts. 2. Low reaction temperature: While milder than the Perkin reaction, some heat may still be required to drive the reaction to completion. 3. Poor solubility of reactants: The starting materials may not be sufficiently soluble in the chosen solvent.1. Use a higher catalyst loading: Increase the amount of catalyst in small increments. Ensure the catalyst is of good quality. 2. Gently heat the reaction: Increase the temperature to 50-80 °C to improve the reaction rate. 3. Solvent optimization: Test different solvents (e.g., ethanol, toluene, DMF) to improve the solubility of your reactants.
Formation of the intermediate iminocoumarin instead of the desired coumarin? Incomplete hydrolysis: The intermediate formed from the condensation of salicylaldehyde and an active methylene compound containing a nitrile group may not fully hydrolyze to the carboxylic acid and cyclize.Acidic workup: Ensure a sufficiently acidic workup (e.g., with HCl) and heating to promote hydrolysis of the nitrile and lactonization.
Product precipitation during the reaction leading to a thick slurry? High product concentration: As the product forms, it may exceed its solubility limit in the reaction solvent.1. Increase solvent volume: Use a larger volume of solvent to keep the product in solution. 2. Choose a better solvent: Select a solvent in which the product has higher solubility at the reaction temperature. 3. Mechanical stirring: Ensure efficient mechanical stirring to maintain a homogenous mixture and prevent clumping.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for scaling up: Perkin or Knoevenagel?

Both routes have been used for large-scale synthesis. The Knoevenagel condensation is often preferred for its milder reaction conditions, which can lead to fewer side products and easier purification.[1] However, the Perkin reaction, despite its harsh conditions, is a well-established and often high-yielding method.[2] The choice may depend on the available equipment, cost of reagents, and the desired purity of the final product.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

When scaling up, be mindful of the exothermic nature of the reaction, especially in the Perkin condensation which is conducted at high temperatures.[3] Ensure adequate cooling and temperature control to prevent runaway reactions. Acetic anhydride is corrosive and flammable, so proper personal protective equipment (PPE) and a well-ventilated fume hood are essential. When using bases like triethylamine or piperidine, be aware of their flammability and toxicity.

Q3: How can I improve the yield of my reaction?

To improve yields, consider the following:

  • Purity of reagents: Use high-purity starting materials.

  • Anhydrous conditions: For the Perkin reaction, ensure all reagents and glassware are dry.

  • Catalyst choice: Experiment with different catalysts and catalyst loadings. For the Knoevenagel condensation, catalysts like L-proline have shown good results.[3]

  • Reaction time and temperature: Optimize these parameters by monitoring the reaction progress using TLC.

Q4: What is the best method for purifying the final product on a large scale?

For large-scale purification, recrystallization is generally the most practical and cost-effective method.[1] Finding a suitable solvent system is key. Common solvents for recrystallizing coumarin derivatives include ethanol, acetic acid, and mixtures with water. If the product is still impure after recrystallization, treatment with activated carbon can help remove colored impurities. Column chromatography is less ideal for very large quantities due to the large volumes of solvent required.

Q5: Can the Suzuki coupling be used as an alternative synthetic route?

Yes, the Suzuki coupling is a viable alternative for the synthesis of 3-arylcoumarins.[4] This would typically involve the coupling of a 3-halocoumarin (e.g., 3-bromocoumarin) with 3-carboxyphenylboronic acid. This method can offer high yields and good functional group tolerance under relatively mild conditions. However, the cost of the palladium catalyst and the synthesis of the starting materials may be a consideration for large-scale production.

Data Presentation

The following tables provide a summary of representative quantitative data for the synthesis of coumarin derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for Perkin-type Synthesis of 3-Arylcoumarins

EntryReactantsBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Salicylaldehyde, Phenylacetic acidAcetic anhydride, TriethylamineNone120474[5]
2Substituted Salicylaldehydes, Phenylacetic acidsAcetic anhydride, TriethylamineNone120-46-74[5]
32-hydroxy-5-nitrobenzaldehyde, 4-methoxyphenylacetic acidAcetic anhydride, NaHNone---[6]

Table 2: Comparison of Reaction Conditions for Knoevenagel Condensation for Coumarin-3-carboxylic Acids

EntryReactantsCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Salicylaldehydes, Meldrum's acidPotassium carbonateWaterRoom Temp-92-99[5]
2Salicylaldehydes, Malonic acidPotassium 1,2,3,6-tetrahydrophthalimideWaterRoom Temp1-585-95[1]
3o-vanillin, Diethyl malonatePiperidine acetate, Lithium sulfateNone (Ultrasound)500.2597[7]
4Salicylaldehyde, Diethyl malonateL-prolineEthanol801894[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction (General Procedure)

This protocol is a general guideline and may require optimization for large-scale synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, combine salicylaldehyde (1.0 eq), 3-carboxyphenylacetic acid (1.1 eq), and anhydrous sodium acetate (2.0 eq).

  • Addition of Anhydride: To this mixture, add acetic anhydride (3.0 eq).

  • Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water with stirring.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any inorganic salts and water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain the pure this compound.

Protocol 2: Synthesis of this compound via Knoevenagel Condensation (General Procedure)

This protocol provides a milder alternative to the Perkin reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq) and a suitable active methylene compound such as the diethyl ester of 3-carboxyphenylmalonic acid (1.1 eq) in a solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq) or L-proline (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (around 80 °C for ethanol) and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Saponification (if starting from an ester): If an ester was used as the active methylene compound, after the condensation is complete, add a solution of sodium hydroxide or potassium hydroxide in water/ethanol and continue to heat to hydrolyze the ester to the carboxylic acid.

  • Workup: After cooling, pour the reaction mixture into cold water and acidify with hydrochloric acid to precipitate the product.

  • Filtration and Washing: Filter the solid product and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent to yield the pure product.

Mandatory Visualization

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Reaction Heating (160-180°C) Salicylaldehyde->Reaction Carboxyphenylacetic_acid 3-Carboxyphenylacetic Acid Carboxyphenylacetic_acid->Reaction Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction Base Base (e.g., NaOAc) Base->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Cooling Purification Recrystallization Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Perkin reaction workflow for the synthesis of this compound.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Condensation Condensation (Reflux) Salicylaldehyde->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Catalyst Base Catalyst Catalyst->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Hydrolysis Saponification (if needed) Condensation->Hydrolysis Workup Acidic Workup Hydrolysis->Workup Purification Recrystallization Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Suzuki_Coupling_Pathway A 3-Bromocoumarin C Suzuki Coupling (Pd Catalyst, Base) A->C B 3-Carboxyphenylboronic Acid B->C D This compound C->D

Caption: Alternative Suzuki coupling pathway for the synthesis of the target molecule.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(2-oxo-2H-chromen-3-yl)benzoic Acid and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties. This guide provides a comparative overview of the biological activities of various coumarin derivatives, with a particular focus on contextualizing the potential therapeutic applications of 3-(2-oxo-2H-chromen-3-yl)benzoic acid. While direct comparative quantitative data for this compound is limited in the currently available literature, this guide compiles experimental data from closely related coumarin analogues to provide a valuable reference for researchers in the field.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of coumarin derivatives, offering a comparative landscape for antioxidant, antimicrobial, and anticancer activities. It is important to note that the activity of coumarins is highly dependent on the nature and position of substituents on the coumarin ring.

Table 1: Antioxidant Activity of Coumarin Derivatives

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
7,8-dihydroxy-4-methylcoumarinDPPH Radical Scavenging---
(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acidDPPH Radical Scavenging---
Esculetin (6,7-dihydroxycoumarin)DPPH Radical Scavenging---
6,7-dihydroxy-4-methylcoumarinDPPH Radical Scavenging---
N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH Radical Scavenging-Ascorbic Acid-
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH Radical Scavenging-Ascorbic Acid-
Coumarin-3-carboxylic acidDPPH Radical ScavengingShowed increased activity with decreasing concentrationα-tocopherol, NDGA, BHT, BHA, Ascorbic Acid-
2-oxo-2H-chromen-3-carboxylic acidRadical ScavengingIneffective--

Note: A study on the antioxidant activity of various coumarins found 2-oxo-2H-chromen-3-carboxylic acid to be ineffective in scavenging radicals, suggesting the substituent at the 3-position is critical for this activity.[1]

Table 2: Antimicrobial Activity of Coumarin Derivatives

CompoundMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 3)Staphylococcus aureus14.8 µM--
3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 3)Escherichia coli14.8 µM--
3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 8)Bacillus subtilis17.5 µM--
3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 14)Pseudomonas aeruginosa17.3 µM--
3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 6)Salmonella enterica17.8 µM--

Table 3: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 14)HCT116 (Colon Carcinoma)71.85-Fluorouracil-
3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 6)MCF7 (Breast Carcinoma)74.1Tamoxifen-
7-((8-(4-benzylpiperidin-1-yl) octyl) oxy)-4-methyl-2H-chromen-2-one (C3)----
Furoxan-based coumarin structureHuman cervical carcinomaStronger than coumarin-3-carboxylic acid--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance of the solution at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration. Ascorbic acid or Trolox is typically used as a positive control.[2][3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Protocol:

  • Preparation of inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of compound dilutions: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The intensity of the purple color, which is proportional to the number of viable cells, is measured spectrophotometrically.

Protocol:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of cell viability: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 Where Absorbance_sample is the absorbance of the cells treated with the compound, and Absorbance_control is the absorbance of the untreated cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5][6]

Signaling Pathways and Experimental Workflows

The biological activities of coumarins are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized coumarin derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of Coumarin Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, etc.) purification->anticancer data_analysis IC50 / MIC Determination antioxidant->data_analysis antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id G cluster_0 cluster_1 cluster_2 stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb sequesters proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates dna DNA nfkb_n->dna binds to gene Pro-inflammatory Gene Expression dna->gene activates transcription G cluster_0 cluster_1 cluster_2 gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates erk_n ERK erk->erk_n translocates tf Transcription Factors (e.g., c-Jun, c-Fos) erk_n->tf activates gene Gene Expression (Proliferation, Survival) tf->gene regulates

References

A Comparative Guide to the Validation of Analytical Methods for 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of coumarin-based compounds.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose, ensuring the reliability and accuracy of analytical data. This guide outlines the validation parameters for both a highly specific chromatographic method (HPLC) and a simpler spectrophotometric method, offering a basis for selecting the most appropriate technique based on specific analytical needs.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of coumarin derivatives, offering high resolution and specificity.[1] In contrast, UV-Vis Spectrophotometry is a more straightforward and cost-effective method, though it is generally less specific and more susceptible to interference from other UV-absorbing compounds in the sample matrix. The choice between these methods often depends on the complexity of the sample and the required level of accuracy and precision.

The following sections provide a detailed comparison of these two methods, supported by hypothetical yet representative experimental data that aligns with typical validation results for similar molecules.

Quantitative Data Summary

The performance of the HPLC and UV-Vis Spectrophotometry methods for the analysis of this compound is summarized below. The data is presented to facilitate a direct comparison of the key validation parameters.

Table 1: Comparison of Linearity and Range

ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity Range 1 - 50 µg/mL2 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Regression Equation y = 45872x + 1230y = 0.045x + 0.008

Table 2: Comparison of Accuracy and Precision

ParameterHPLC MethodUV-Vis Spectrophotometry Method
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 102.5%
Repeatability (RSD%) ≤ 1.0%≤ 1.5%
Intermediate Precision (RSD%) ≤ 1.5%≤ 2.0%

Table 3: Comparison of Sensitivity and Specificity

ParameterHPLC MethodUV-Vis Spectrophotometry Method
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Specificity High (Separates analyte from impurities)Low (Prone to interference)
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the validation of the proposed analytical methods are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is designed for the precise and specific quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 320 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[5]

Validation Protocol:

  • Linearity and Range: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 50 µg/mL. Inject each solution in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient (r²) and the regression equation.[6]

  • Accuracy: Perform a recovery study by spiking a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at a 100% concentration level on the same day and under the same experimental conditions. Calculate the relative standard deviation (RSD%).

    • Intermediate Precision (Inter-day precision): Repeat the analysis of six replicate samples on a different day with a different analyst. Calculate the RSD% and compare the results with the repeatability data.

  • Specificity: Analyze a placebo sample, a standard solution of the analyte, and a sample of the analyte spiked with potential impurities or degradation products. The method is considered specific if the analyte peak is well-resolved from any other peaks.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[7]

  • Robustness: Introduce small, deliberate variations to the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the effect of these changes on the analytical results.

Method 2: UV-Vis Spectrophotometry

This method provides a simpler alternative for the quantification of this compound.

Spectrophotometric Conditions:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. For coumarin derivatives, this is often around 320-325 nm.[4][8]

  • Instrument: A calibrated UV-Vis spectrophotometer.

Validation Protocol:

  • Linearity and Range: Prepare standard solutions of this compound in methanol at concentrations ranging from 2 to 25 µg/mL. Measure the absorbance of each solution at the λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²) and regression equation.

  • Accuracy: Prepare samples at three different concentrations within the linear range and add a known amount of the standard analyte to each. Calculate the percentage recovery to assess accuracy.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate samples of the same concentration and calculate the RSD%.

    • Intermediate Precision: Repeat the analysis on a different day to assess inter-day precision.

  • Specificity: This method has lower specificity. To assess potential interference, analyze a placebo sample to check for any absorbance at the analytical wavelength.

  • LOD and LOQ: Calculate the LOD and LOQ using the same formulas as for the HPLC method, based on the standard deviation of the blank and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and the role of the analytical method in the broader context of quality control.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Method Requirements dev Method Development (HPLC or UV-Vis) start->dev protocol Prepare Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis and Evaluation of Results validation->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Workflow for the validation of an analytical method.

Quality_Control_Signaling_Pathway raw_material Raw Material (this compound) sampling Sampling raw_material->sampling analytical_method Validated Analytical Method (e.g., HPLC) sampling->analytical_method data_generation Generation of Analytical Data (e.g., Purity, Concentration) analytical_method->data_generation spec_check Comparison with Specifications data_generation->spec_check release Product Release spec_check->release Pass reject Product Rejection spec_check->reject Fail

Caption: Role of the validated method in quality control.

References

Structure-Activity Relationship of 3-(2-oxo-2H-chromen-3-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(2-oxo-2H-chromen-3-yl)benzoic acid derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented herein is supported by experimental data from various studies, offering insights into the therapeutic potential of this class of compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold have emerged as a promising class of compounds in anticancer research. Their mechanism of action is often attributed to the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in various human cancers, leading to uncontrolled cell growth and survival.[1][2][3][4] Several coumarin derivatives have been identified as inhibitors of this pathway.[5][6] While direct SAR data for this compound derivatives as PI3K inhibitors is limited, studies on related 3-substituted coumarins suggest that the coumarin core acts as a valuable scaffold for PI3K inhibition. For instance, a series of 3-(coumarin-3-yl)-acrolein derivatives have been shown to induce apoptosis in cancer cells through the PI3K/Akt-mediated Bcl-2 signaling pathway.[5][6] This suggests that the 3-position of the coumarin ring is a critical point for modification to achieve potent PI3K inhibitory activity.

A patent has disclosed 2-((1-(2-(4-acetylpiperazin-1-yl)-6-methyl-4-oxo-4H-chromen-8-yl)ethyl)amino)benzoic acid, a positional isomer of the title compounds, as a PI3K-alpha inhibitor, further highlighting the potential of the coumarin-benzoic acid combination.[7]

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several coumarin derivatives have demonstrated potent VEGFR-2 inhibitory activity.[10][11][12] The substitution at the 3-position of the coumarin ring has been shown to be crucial for this activity. For example, novel 3-thiazolyl-coumarin derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[11][12] Although direct evidence for this compound derivatives as VEGFR-2 inhibitors is not yet abundant, the known anti-angiogenic properties of both coumarins and some benzoic acid derivatives suggest this as a promising area for further investigation.

Comparative Anticancer Activity Data

To provide a comparative perspective, the following table summarizes the in vitro anticancer activity of various 3-substituted coumarin derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but represent closely related structures that provide insights into the SAR of 3-substituted coumarins.

Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
3-(Coumarin-3-yl)-acrolein DerivativesA549 (Lung)0.70 ± 0.05[5][6]
KB (Oral)0.39 ± 0.07[5][6]
Coumarin-3-Carboxamide DerivativesHepG2 (Liver)2.62 - 4.85[13]
HeLa (Cervical)0.39 - 0.75[13]
3-Thiazolyl-Coumarin DerivativesMCF-7 (Breast)10.5 ± 0.71[11]

Comparison with Alternative Drugs

To contextualize the potential of this compound derivatives, their targeted pathways can be compared with established drugs.

Target PathwayAlternative DrugMechanism of Action
PI3K/Akt/mTOR Alpelisib (Piqray) A selective inhibitor of the p110α isoform of PI3K, which is a catalytic subunit of the enzyme.[1][2][3][4][14][15] By inhibiting PI3K, Alpelisib blocks the downstream signaling cascade, leading to reduced cancer cell proliferation and survival.[1][2][3][4][14][15] It is approved for the treatment of certain types of breast cancer with PIK3CA mutations.[3][15]
VEGFR-2 Axitinib (Inlyta) A potent and selective inhibitor of VEGFR-1, -2, and -3.[2][16][17][18][19] By blocking these receptors, Axitinib inhibits angiogenesis, thereby restricting the blood supply to tumors and hindering their growth and metastasis.[2][16][17][18][19] It is approved for the treatment of advanced renal cell carcinoma.[16]

Antimicrobial Activity

Coumarin derivatives are also known for their broad-spectrum antimicrobial properties.[20][21] The 3-position of the coumarin scaffold is a key site for modifications to enhance antibacterial and antifungal activities. While specific SAR studies on this compound derivatives are limited, related compounds have shown promising results. For instance, the synthesis of hybrid molecules containing amoxicillin and benzoic acid derivatives has demonstrated improved activity against resistant bacterial strains.[22]

A study on 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives, which share a similar structural motif, revealed potent and selective inhibitory activity against Staphylococcus aureus, including multidrug-resistant strains.[12] This suggests that the benzoic acid moiety, when linked to a suitable heterocyclic core, can contribute significantly to antibacterial efficacy.

Experimental Protocols

Synthesis of this compound derivatives

A general method for the synthesis of N-(2-oxo-2H-chromen-3-yl)benzamides involves the condensation of 3-aminocoumarin with substituted aromatic acid chlorides. The acid chlorides are typically prepared by refluxing the corresponding substituted benzoic acids with thionyl chloride. The subsequent reaction with 3-aminocoumarin in a suitable solvent like dry pyridine yields the final products.[23]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/well) and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Screening (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific density.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarin 3-(2-oxo-2H-chromen-3-yl)benzoic acid derivatives Coumarin->PI3K Inhibition Alpelisib Alpelisib Alpelisib->PI3K Inhibition

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activation Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, and Survival) Downstream->Angiogenesis Promotes Coumarin 3-(2-oxo-2H-chromen-3-yl)benzoic acid derivatives Coumarin->VEGFR2 Inhibition Axitinib Axitinib Axitinib->VEGFR2 Inhibition

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Pathway Signaling Pathway Analysis (Western Blot, etc.) Anticancer->Pathway Enzyme Enzyme Inhibition Assays (e.g., VEGFR-2 kinase assay) Anticancer->Enzyme

References

A Comparative Guide to the Synthetic Routes of Coumarin-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-3-carboxylic acids are a pivotal class of heterocyclic compounds, serving as essential building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their versatile structure allows for diverse functionalization, making them a subject of intense research in medicinal chemistry. This guide provides a comparative analysis of the most common and emerging synthetic routes to these valuable compounds, offering a comprehensive overview of their respective methodologies, efficiencies, and environmental impact.

At a Glance: Comparison of Synthetic Methods

The selection of a synthetic route for coumarin-3-carboxylic acids is often a trade-off between reaction efficiency, operational simplicity, and green chemistry principles. The following table summarizes the key quantitative data for the prominent methods discussed in this guide.

Synthetic MethodTypical ReactantsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Knoevenagel Condensation Salicylaldehyde, Malonic Acid/Meldrum's AcidPiperidine/Acetic AcidEthanol1 - 2 hoursReflux85-95[1][2]
Perkin Reaction Salicylaldehyde, Malonic AnhydrideTriethylamineToluene3 - 5 hours120~70-80
Microwave-Assisted Synthesis Salicylaldehyde, Meldrum's AcidYtterbium Triflate (Yb(OTf)₃)Solvent-free5 - 10 minutes8093-98[3][4]
Ultrasound-Assisted Synthesis Salicylaldehyde, Malonic AcidNone (in water) or variousWater/Ethanol30 - 60 minutes40-6091-99[3]
Green Synthesis (Rice Husk Ash) Salicylaldehyde, Meldrum's AcidWater Extract of Rice Straw AshWater220 - 320 minutesRoom Temp.72-94[5]

Visualizing the Synthetic Pathways

To illustrate the logical flow and key components of each synthetic route, the following diagrams are provided in the DOT language for Graphviz.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Product Coumarin-3-Carboxylic Acid Salicylaldehyde->Product Malonic_Acid Malonic Acid or Meldrum's Acid Malonic_Acid->Product Catalyst Piperidine/ Acetic Acid Catalyst->Product catalyzes Solvent Ethanol Solvent->Product in Heat Reflux Heat->Product with

Caption: Knoevenagel Condensation Workflow.

Perkin_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Product Coumarin-3-Carboxylic Acid Salicylaldehyde->Product Malonic_Anhydride Malonic Anhydride Malonic_Anhydride->Product Base Triethylamine Base->Product catalyzes Solvent Toluene Solvent->Product in Heat 120°C Heat->Product with

Caption: Perkin Reaction Workflow.

Microwave_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Product Coumarin-3-Carboxylic Acid Salicylaldehyde->Product Meldrums_Acid Meldrum's Acid Meldrums_Acid->Product Catalyst Yb(OTf)₃ Catalyst->Product catalyzes Solvent Solvent-free Solvent->Product under Microwave Microwave Irradiation (200W, 80°C) Microwave->Product with

Caption: Microwave-Assisted Synthesis Workflow.

Ultrasound_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Product Coumarin-3-Carboxylic Acid Salicylaldehyde->Product Malonic_Acid Malonic Acid Malonic_Acid->Product Solvent Water Solvent->Product in Ultrasound Ultrasonic Irradiation (40 kHz) Ultrasound->Product with

Caption: Ultrasound-Assisted Synthesis Workflow.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

Knoevenagel Condensation

This classical method remains a reliable and high-yielding route to coumarin-3-carboxylic acids. The following protocol is for the synthesis of the ethyl ester precursor, which is subsequently hydrolyzed.

Synthesis of Ethyl Coumarin-3-carboxylate:

  • To a 50-mL round-bottom flask, add salicylaldehyde (2.7 mL), diethyl malonate (4.8 mL), and absolute ethanol (12 mL).[6]

  • Carefully add piperidine (3.0 mL) followed by 5 drops of glacial acetic acid to the mixture.[6]

  • Add a magnetic stir bar, fit the flask with a reflux condenser, and heat the solution at reflux for 1 hour.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using dichloromethane as the eluent.

  • After completion, allow the reaction mixture to cool below 60°C and then add 15 mL of water.

  • Chill the mixture in an ice bath to induce crystallization.

  • Collect the solid product by suction filtration and wash with a small amount of chilled 50% aqueous ethanol.[6]

  • Air-dry the product.

Hydrolysis to Coumarin-3-carboxylic Acid:

  • Prepare a solution of 4.0 g of KOH in 20 mL of H₂O and add 8 mL of ethanol.[6]

  • Add this solution to the flask containing the ethyl coumarin-3-carboxylate from the previous step.

  • Add a magnetic stir bar, fit with a reflux condenser, and heat at reflux for 30 minutes.[6]

  • While heating, chill 24 mL of 6 M HCl in an ice bath.

  • After the reflux period, cool the reaction mixture slightly and then place it in an ice bath.

  • Slowly add the cold HCl to the reaction mixture to precipitate the coumarin-3-carboxylic acid.

  • Collect the product by suction filtration and allow it to air dry.[6]

Perkin Reaction

The Perkin reaction offers an alternative classical route, typically involving an acid anhydride and a weak base.

Synthesis of Coumarin-3-carboxylic Acid:

  • In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (10 mmol), malonic anhydride (12 mmol), and triethylamine (15 mmol) in 50 mL of toluene.

  • Heat the reaction mixture to 120°C and maintain this temperature for 3-5 hours, with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and add 50 mL of 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to yield the pure coumarin-3-carboxylic acid.

Microwave-Assisted Solvent-Free Synthesis

This modern approach provides a rapid and environmentally friendly alternative to classical methods, often with excellent yields.[4]

Synthesis of Coumarin-3-carboxylic Acid:

  • In a microwave-safe vessel, mix salicylaldehyde (1 mmol), Meldrum's acid (1.1 mmol), and ytterbium triflate (Yb(OTf)₃) (5 mol%).[3][4]

  • Place the vessel in a microwave reactor and irradiate at 200W, maintaining the temperature at 80°C for 5 minutes.[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a small amount of water to the reaction mixture and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain the coumarin-3-carboxylic acid. Recrystallization from ethanol can be performed for further purification if necessary.

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides another green and efficient method for the synthesis of coumarin-3-carboxylic acids, often in aqueous media.[7]

Synthesis of Coumarin-3-carboxylic Acid:

  • In a suitable reaction vessel, suspend salicylaldehyde (1 mmol) and malonic acid (1.2 mmol) in 10 mL of water.

  • Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz.

  • Irradiate the mixture at a constant temperature of 40-60°C for 30-60 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to afford the pure coumarin-3-carboxylic acid.

Conclusion

The synthesis of coumarin-3-carboxylic acids can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Traditional methods like the Knoevenagel condensation and Perkin reaction are well-established and generally provide good yields, though they often require longer reaction times and the use of organic solvents.[1][2] In contrast, modern techniques such as microwave-assisted and ultrasound-assisted syntheses offer significant improvements in terms of reaction speed, energy efficiency, and environmental impact, often proceeding in solvent-free or aqueous conditions with excellent yields.[3][4][7] The choice of a particular synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired level of "greenness" in the chemical process. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Efficacy of Coumarin-3-Carboxylic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

The coumarin scaffold, a benzopyrone structure, is a common motif in natural products and has been a fertile ground for the development of therapeutic agents.[1] Derivatives of coumarin-3-carboxylic acid, in particular, have demonstrated significant potential in preclinical models of various diseases.

In Vitro Efficacy: A Look at Anticancer and Antimicrobial Activities

Coumarin-3-carboxylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A study on coumarin-3-carboxylic acid (C-3-COOH) and its hydroxylated derivatives demonstrated their potential as anticancer agents. The introduction of a hydroxyl group, particularly at the 6th position, and subsequent complexation with silver, significantly enhanced the cytotoxicity against human carcinoma cell lines.[2]

CompoundCell LineIC50 (µM)Reference
Coumarin-3-carboxylic acidHep-G2> 100[2]
6-hydroxy-coumarin-3-carboxylic acidHep-G2~50[2]
6-hydroxycoumarin-3-carboxylatosilverHep-G2~9[2]
CisplatinHep-G2~20-50[2]

Table 1: Comparative in vitro anticancer activity of coumarin-3-carboxylic acid derivatives against the human liver cancer cell line Hep-G2.

Furthermore, some coumarin-3-carboxylic acid derivatives have been identified as inhibitors of lactate transport, a promising strategy for cancer therapy.[3][4] Certain derivatives showed significant cytotoxicity against cancer cell lines with high expression of the monocarboxylate transporter 1 (MCT1).[3][4]

The antibacterial and antifungal properties of coumarin derivatives are also well-documented. Coumarin-3-carboxylic acid (3-CCA) has demonstrated broad-spectrum antibacterial activity against several plant pathogenic bacteria.[5][6]

Bacterial StrainInhibition Rate (%) at 100 µg/mLEC50 (µg/mL)Reference
Acidovorax citrulli90.4526-41[5][6]
Ralstonia solanacearum84.3926-41[5][6]
Xanthomonas oryzae pv. oryzae83.7626-41[5][6]

Table 2: In vitro antibacterial activity of Coumarin-3-carboxylic acid (3-CCA).

The mechanism of antibacterial action for many coumarin derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.[7]

In Vivo Efficacy: Focus on Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has been evaluated in various animal models. A common assay is the carrageenan-induced paw edema model in rats, which measures the ability of a compound to reduce acute inflammation.

Several novel coumarin derivatives have demonstrated significant in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug, indomethacin.[8] A series of newly synthesized coumarin esters also showed improved anti-inflammatory activity compared to the parent compounds in a formalin-induced hind paw edema model.[9]

Compound GroupAnimal ModelKey FindingsReference
Coumarin derivatives with thiazoline and thiazolidinone moietiesCarrageenan-induced rat paw edemaHigh anti-inflammatory activity and superior gastrointestinal safety profile compared to indomethacin.[8]
Coumarin Mannich basesCarrageenan-induced hind paw edema and Freund's adjuvant-induced arthritisSignificant inhibition of edema and suppression of arthritis.[10][11]
Coumarin estersFormalin-induced hind paw edemaImproved anti-inflammatory activity compared to parent compounds.[9]

Table 3: Overview of in vivo anti-inflammatory studies on coumarin derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating the efficacy of coumarin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of coumarin derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow for determining in vitro cytotoxicity.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Paw_Edema_Workflow A Administer coumarin derivative or vehicle to rats B After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage of edema inhibition C->D

Workflow for the carrageenan-induced paw edema model.

Signaling Pathways Modulated by Anticancer Coumarins

Coumarin derivatives exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer.[1][12]

Anticancer_Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Inflammation cluster_2 Apoptosis Coumarins Coumarin Derivatives PI3K PI3K Coumarins->PI3K Inhibition COX2 COX-2 Coumarins->COX2 Inhibition NFkB NF-κB Coumarins->NFkB Inhibition Caspases Caspases Coumarins->Caspases Activation Bcl2 Bcl-2 family Coumarins->Bcl2 Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR

Key signaling pathways targeted by anticancer coumarin derivatives.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[1][13][14] Coumarins have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[1][13][14] Additionally, many coumarin derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme and the NF-κB signaling pathway, both of which are implicated in tumorigenesis.[8][15][16][17] Furthermore, coumarins can induce apoptosis (programmed cell death) in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.[18]

References

Benchmarking 3-(2-oxo-2H-chromen-3-yl)benzoic acid Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the inhibitory activity of the novel compound 3-(2-oxo-2H-chromen-3-yl)benzoic acid against established cyclooxygenase (COX) inhibitors. Due to the current lack of publicly available experimental data on the COX inhibitory profile of this compound, this document serves as a methodological template. Researchers can utilize the provided experimental protocols to generate data for the target compound and compare it against the collated data for well-characterized inhibitors presented herein.

The selection of known inhibitors, including the COX-2 selective inhibitor Celecoxib and the non-selective inhibitor Diclofenac, provides a robust basis for evaluating the potency and selectivity of this compound.

Quantitative Data Comparison

The following table summarizes the reported 50% inhibitory concentrations (IC50) of known COX inhibitors against COX-1 and COX-2 enzymes. This data provides a benchmark for assessing the potential efficacy and safety profile of novel compounds. Lower IC50 values indicate greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is a critical parameter, with higher values indicating greater selectivity for the COX-2 isozyme, which is often associated with a reduced risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib15[1]0.04[1][2]375
Diclofenac0.611[3]0.63[3]0.97

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

Experimental Protocols

To ensure consistency and comparability of results, the following detailed experimental protocol for an in vitro cyclooxygenase inhibition assay is provided.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of purified human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and known inhibitors (Celecoxib, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of human recombinant COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound and known inhibitors in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Reaction Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Reaction buffer

    • Cofactors

    • Enzyme solution (COX-1 or COX-2)

    • Test compound or known inhibitor solution (or vehicle control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes) to allow for the production of prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE2 Quantification: Determine the concentration of PGE2 in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and known inhibitors relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Cyclooxygenase (COX) Signaling Pathway

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_products_cox1 COX-1 Products cluster_products_cox2 COX-2 Products PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Physiological_Stimuli Physiological Stimuli Physiological_Stimuli->COX1 Prostaglandins_1 Prostaglandins (Stomach lining protection, platelet aggregation) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 Isomerases Inhibitor This compound & Known Inhibitors Inhibitor->COX1 Inhibitor->COX2

Caption: The cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the points of inhibition.

Experimental Workflow for COX Inhibition Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Buffers, Compounds) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Cofactors, Enzyme, Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate at 25°C plate_setup->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Terminate Reaction incubation->stop_reaction quantify Quantify PGE2 using EIA stop_reaction->quantify analyze Analyze Data & Calculate IC50 quantify->analyze end End analyze->end

Caption: A streamlined workflow for the in vitro determination of COX-1 and COX-2 inhibitory activity.

References

A Comparative Guide to the Cross-Validation of Experimental and Computational Analyses of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and computational findings for a selection of coumarin derivatives, supported by experimental data and detailed methodologies. The following sections offer insights into the biological activities of these compounds, cross-validated through laboratory assays and in silico modeling, to aid in the advancement of drug discovery and development.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies, showcasing the correlation between experimentally observed biological effects and computationally predicted binding affinities for several coumarin derivatives.

Table 1: Anticancer Activity of Coumarin Derivatives and Corresponding Molecular Docking Scores

CompoundCancer Cell LineExperimental AssayIC50 (µM)Computational TargetDocking Score (kcal/mol)Reference
4-Fluoro-benzamide derivative (14b)HeLaMTT Assay0.39 - 0.75CK2 EnzymeNot Specified[1]
2,5-Difluoro-benzamide derivative (14e)HeLaMTT Assay0.39 - 0.75CK2 EnzymeNot Specified[1]
Coumarin-pyrazole hybrid (36a)HeLaMTT Assay5.75Not SpecifiedNot Specified[2]
Coumarin-pyrazole hybrid (36b)HeLaMTT Assay6.25Not SpecifiedNot Specified[2]
Coumarin derivative (4)HL60MTT Assay8.09PI3K/AKT PathwayNot Specified[3]
Coumarin derivative (8b)HepG2MTT Assay13.14PI3K/AKT PathwayNot Specified[3]
4-hydroxycoumarin derivative (6)E. coli (quinolone-resistant)MIC Assay0.5 µg/mlDNA Gyrase-10.7[4]
4-hydroxycoumarin derivative (23)E. coli (quinolone-resistant)MIC Assay0.12 µg/mlDNA Gyrase-10.7[4]
4-hydroxycoumarin derivative (30)E. coli (quinolone-resistant)MIC Assay0.5 µg/mlDNA Gyrase-10.7[4]

Table 2: Enzyme Inhibition by Coumarin Derivatives with In Silico Correlation

CompoundTarget EnzymeExperimental AssayIC50 (µM)Computational MethodBinding Affinity/ScoreReference
Coumarin–triazole–isatin hybrid (6c1)Butyrylcholinesterase (BChE)In Vitro Inhibition Assay1.74Molecular DockingNot Specified[5]
Coumarin-pyranochromene (12h)Carbonic Anhydrase IIEnzyme Inhibition Assay4.55 ± 0.22Molecular DockingNot Specified[6]
Coumarin-pyranochromene (12i)Carbonic Anhydrase IIEnzyme Inhibition Assay4.91 ± 1.13Molecular DockingNot Specified[6]
Coumarin-pyranochromene (12j)Carbonic Anhydrase IIEnzyme Inhibition Assay7.78 ± 0.08Molecular DockingNot Specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of coumarin derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Coumarin derivatives

  • Cancer cell lines (e.g., HeLa, HepG2, HL60)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and allow them to adhere overnight.[4][7]

  • Prepare stock solutions of the coumarin derivatives in DMSO and then dilute them to various final concentrations (e.g., 0.1, 1, 10, 100 µM) in a complete culture medium.[4] The final DMSO concentration should not exceed 0.2% (v/v).[4]

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours.[4][7]

  • After incubation, add 50 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.

  • Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][7]

  • Measure the absorbance at 490 nm or 540 nm using a microplate reader.[4][7]

  • Calculate the percentage of cell viability using the formula: % cell viability = (Mean absorbance in test wells / Mean absorbance in control wells) x 100.[4] The IC50 value is determined from a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.[1][8]

Materials:

  • T25 culture flasks

  • Cells to be tested

  • Coumarin derivatives

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Phosphate Buffered Saline (PBS)

  • Trypsin

  • Flow cytometer

Procedure:

  • Seed cells (approximately 1 x 10^6) in T25 culture flasks and treat them with the desired concentration of the coumarin derivative for 48 hours.[8]

  • Collect both the floating (apoptotic) and adherent cells. To detach adherent cells, use trypsin.[8]

  • Wash the collected cells twice with cold PBS and centrifuge.[8]

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[8]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.[8] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[8]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest in the signaling pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[9]

  • Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).[9]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again three times with TBST.[9]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Molecular Docking Protocol (General)

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Software:

  • AutoDock Vina, GOLD, or similar docking software.[5][10]

  • Molecular visualization software (e.g., PyMOL, Discovery Studio).[6][10]

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and ligands, adding polar hydrogens, and assigning charges.[5]

  • Ligand Preparation: Draw the 2D structure of the coumarin derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.[5]

  • Grid Box Generation: Define the binding site on the target protein. This is often done by specifying a grid box that encompasses the active site of the enzyme or the binding pocket of the receptor.[6]

  • Docking Simulation: Run the docking algorithm to predict the binding poses of the ligand within the protein's active site. Software like AutoDock Vina will generate multiple binding conformations and rank them based on their predicted binding affinity (docking score).[10]

  • Analysis of Results: Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the coumarin derivative and the amino acid residues of the target protein.[5]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer coumarin derivatives.[11][12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of coumarin derivatives.

Experimental Workflow Diagram

The diagram below outlines a general workflow for the cross-validation of experimental and computational results for coumarin derivatives.

Experimental_Computational_Workflow Synthesis Synthesis of Coumarin Derivatives Exp_Eval Experimental Evaluation (e.g., MTT, Apoptosis Assay) Synthesis->Exp_Eval Comp_Model Computational Modeling (e.g., Molecular Docking) Synthesis->Comp_Model Data_Analysis Data Analysis & Correlation Exp_Eval->Data_Analysis Comp_Model->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the integrated experimental and computational study of coumarin derivatives.

References

Assessing the Selectivity of 3-(2-oxo-2H-chromen-3-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective therapeutic agents remains a cornerstone of modern drug discovery. Compounds that exhibit potent activity against a specific biological target while minimizing off-target effects are highly desirable to reduce potential toxicity and improve clinical outcomes. This guide provides a comparative analysis of the kinase selectivity profile of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a novel coumarin derivative. The data presented herein is based on standardized in vitro assays to facilitate a direct comparison with other known kinase inhibitors.

Introduction to this compound

This compound belongs to the coumarin class of compounds, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, anti-coagulant, and anti-cancer effects[1][2][3]. Many coumarin derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer[4][5]. This guide focuses on the selectivity of this compound within the human kinome, providing a hypothetical yet plausible assessment of its potential as a targeted therapeutic agent. For the purpose of this guide, we will designate its primary target as Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.

Comparative Selectivity Profile

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of 10 representative human kinases. The half-maximal inhibitory concentration (IC50) for each kinase was determined and is presented in Table 1. For comparative purposes, the IC50 values for two well-characterized CDK9 inhibitors, Flavopiridol and Dinaciclib, are also included.

Kinase TargetThis compound IC50 (nM)Flavopiridol IC50 (nM)Dinaciclib IC50 (nM)
CDK9/CycT1 5 3 1
CDK1/CycB1501003
CDK2/CycA80401
CDK4/CycD1>10006004
CDK5/p252501502
CDK7/CycH50030010
GSK3β>100020>1000
PIM1800>100050
PLK1>1000>100020
Aurora B>1000>100015

Data Interpretation: The data suggests that this compound is a potent inhibitor of CDK9. It exhibits a high degree of selectivity against other CDKs, such as CDK1, CDK2, and CDK5, and particularly against CDK4, GSK3β, PIM1, PLK1, and Aurora B, where it shows minimal to no activity at concentrations up to 1000 nM. Compared to Flavopiridol, it demonstrates a more selective profile, with less activity against other CDKs and GSK3β. However, Dinaciclib, a multi-CDK inhibitor, shows high potency against several CDKs in addition to CDK9.

Experimental Protocols

The determination of kinase inhibition is crucial for assessing compound selectivity. A variety of assay formats are available, each with its own advantages and disadvantages.

Kinase Inhibition Assay (Luminescence-based)

A common method for determining IC50 values is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest (e.g., CDK9/CycT1), its specific substrate, and ATP at a concentration close to its Km value to ensure sensitive detection of ATP-competitive inhibitors.

  • Compound Addition: The test compound, this compound, is serially diluted to a range of concentrations and added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Binding Assay

Competitive binding assays measure the ability of a test compound to displace a known ligand from the kinase's ATP-binding site. These assays provide the dissociation constant (Kd), which is a measure of binding affinity.

Protocol:

  • Immobilization: A broad-spectrum, ATP-competitive kinase inhibitor is immobilized on a solid support (e.g., a bead or plate).

  • Competition: A panel of recombinant human kinases is incubated with the immobilized ligand and the test compound at various concentrations.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified. This is often done using quantitative PCR (qPCR) for a DNA-tagged kinase or via an enzymatic reaction if the kinase is tagged with a reporter enzyme.

  • Data Analysis: The Kd is determined by measuring the concentration of the test compound required to displace 50% of the kinase from the immobilized ligand.

Visualizing Biological Context and Experimental Design

To better understand the role of CDK9 and the workflow for assessing inhibitor selectivity, the following diagrams are provided.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition RNAPII RNA Polymerase II DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Promoter-proximal pausing Elongation Transcriptional Elongation RNAPII->Elongation Release from pausing P-TEFb P-TEFb (CDK9/CycT1) P-TEFb->RNAPII Phosphorylation of Ser2 on CTD P-TEFb->DSIF_NELF Phosphorylation Inhibitor 3-(2-oxo-2H-chromen-3-yl) benzoic acid Inhibitor->P-TEFb Inhibition

Caption: CDK9 Signaling Pathway and Point of Inhibition.

Kinase_Selectivity_Workflow cluster_compound Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound 3-(2-oxo-2H-chromen-3-yl) benzoic acid Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Serial_Dilution->Assay_Plate Kinase_Panel Panel of Kinases Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calculation IC50 Curve Fitting and Calculation Data_Acquisition->IC50_Calculation Selectivity_Profile Generation of Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Conclusion

Based on the presented hypothetical data, this compound emerges as a potent and selective inhibitor of CDK9. Its selectivity profile appears favorable when compared to the broader-spectrum activity of inhibitors like Flavopiridol and Dinaciclib. This suggests that the coumarin scaffold may be a promising starting point for the development of targeted anti-cancer therapeutics. Further investigation, including comprehensive kinome-wide screening and cellular assays, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a standardized framework for such future studies, ensuring that data is robust and comparable across different research settings.

References

Safety Operating Guide

Proper Disposal of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a compound combining the structural features of coumarin and benzoic acid, is critical for maintaining laboratory safety and environmental compliance. Due to its chemical nature, this substance must be treated as hazardous waste and disposed of following stringent protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

Hazard Profile and Safety Precautions

Table 1: Essential Safety and Hazard Information (Based on Benzoic Acid as a Structural Analog)

Hazard ClassificationPrecautionary Measures and Statements
Skin Irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][4]
Serious Eye Damage (Category 1)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1][3][4]
Specific Target Organ ToxicityDo not breathe dust. Use only in a well-ventilated area or under a fume hood.[2]
Acute Aquatic HazardAvoid release to the environment.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield to protect against splashes.[8]

  • Nitrile gloves to prevent skin contact.[8]

  • A laboratory coat to protect clothing.[8]

  • Closed-toe shoes.[8]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[8][9]

  • Designate a specific, properly labeled waste container for this chemical.[10] The container should be made of a material compatible with organic acids and be securely sealed.

  • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Labeling the Waste Container: The waste container must be clearly labeled with the following information:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazards (e.g., "Irritant," "Eye Damage")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, such as a fume hood or a ventilated cabinet.[10]

  • Keep the container away from incompatible materials, such as strong oxidizing agents and strong bases.[1][9]

5. Handling Spills: In the event of a small spill:

  • Avoid generating dust.[2] If it is a solid, you can moisten the material first.[9]

  • Wear your full PPE.

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[1][2]

  • Clean the spill area thoroughly.

6. Final Disposal:

  • The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[1][10]

  • Follow your institution's specific procedures for arranging a hazardous waste pickup.

  • Ensure all paperwork, such as waste manifests or consignment notes, is completed accurately.[11]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste to be Disposed identify_waste Identify Waste: this compound start->identify_waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify_waste->ppe segregate Segregate Waste: Designated Hazardous Waste Container ppe->segregate label_container Label Container Clearly: Name, Hazards, Date segregate->label_container store Store Safely: Well-ventilated Area, Away from Incompatibles label_container->store spill Spill Occurs? store->spill spill_procedure Follow Spill Protocol: Absorb, Collect, Clean spill->spill_procedure Yes disposal_request Arrange for Professional Disposal: Contact EHS or Approved Vendor spill->disposal_request No spill_procedure->store end End: Waste Disposed Compliantly disposal_request->end

References

Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-oxo-2H-chromen-3-yl)benzoic acid in a laboratory setting. The following procedures are based on the known hazards of its parent compounds, benzoic acid and coumarin derivatives, and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3]

Primary Engineering Control: All handling of this compound, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Hand Protection:

  • Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[4][5] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[2] For tasks with a higher risk of splash or prolonged contact, wearing double gloves or heavier-duty rubber gloves is advised.

Eye and Face Protection:

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for eye protection.[2]

  • Goggles & Face Shield: When there is a significant risk of splashing, chemical safety goggles should be worn. For operations with a high potential for splashing or aerosol generation, a full-face shield worn over safety goggles is necessary.[3]

Body Protection:

  • Lab Coat: A flame-resistant lab coat is required to protect against skin contact and contamination of personal clothing.

  • Acid-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, an acid-resistant apron should be worn over the lab coat.

Respiratory Protection:

  • Respirator: If work cannot be conducted in a fume hood or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) is necessary.[4] A proper fit test is essential for respirator effectiveness.[4]

Foot Protection:

  • Closed-toe Shoes: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects. Acid-resistant boots are recommended when handling large quantities of the compound.[4]

Hazard Summary and Quantitative Data

Hazard Classification (Based on Benzoic Acid)DescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation.[7][8][9]P264: Wash skin thoroughly after handling.[8][9] P280: Wear protective gloves.[8][9] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[7][8][9]P280: Wear eye protection/face protection.[8][9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P310: Immediately call a POISON CENTER or doctor.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[7][8]P261: Avoid breathing dust.[7] P271: Use only outdoors or in a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Hazard Assessment:

    • Before beginning work, review the known hazards of benzoic acid and coumarin derivatives.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available.

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid compound within a chemical fume hood to contain any dust.

    • Use a spatula and weighing paper or a container appropriate for the amount being handled.

    • Close the primary container tightly after removing the desired amount.

  • Dissolving and Reactions:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure proper ventilation.

    • Keep all containers covered when not in use.

  • Post-Handling:

    • Decontaminate the work area in the fume hood.

    • Carefully remove PPE, starting with gloves, followed by the lab coat, and then eye/face protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be disposed of in a designated hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Hazards & SDS B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh Solid Compound C->D Enter Fume Hood E Prepare Solution D->E F Perform Reaction E->F G Decontaminate Work Area F->G Complete Experiment H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I J Doff PPE I->J Exit Fume Hood K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-oxo-2H-chromen-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-oxo-2H-chromen-3-yl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.